Tivozanib

Catalog No.
S548162
CAS No.
475108-18-0
M.F
C22H19ClN4O5
M. Wt
454.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tivozanib

CAS Number

475108-18-0

Product Name

Tivozanib

IUPAC Name

1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea

Molecular Formula

C22H19ClN4O5

Molecular Weight

454.9 g/mol

InChI

InChI=1S/C22H19ClN4O5/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18/h4-11H,1-3H3,(H2,25,26,27,28)

InChI Key

SPMVMDHWKHCIDT-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl

solubility

<1g/mL

Synonyms

AV 951, AV-951, AV951 cpd, KRN 951, KRN-951, KRN951, tivozanib

Canonical SMILES

CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl

The exact mass of the compound Tivozanib is 454.1044 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Tivozanib mechanism of action VEGFR tyrosine kinase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Structural Mechanism and Target Inhibition

Tivozanib exerts its effect by precisely targeting the intracellular tyrosine kinase domain of VEGFRs.

  • Targeting the Tyrosine Kinase Domain: The tyrosine kinase domain (TKD) of VEGFR-2 (amino acids 834–1162) contains key subdomains: an ATP-binding domain (ADB), a kinase insert domain (KID), and a phosphotransferase domain (PTD) [1]. This compound binds to the hydrophobic pocket in the ATP-binding domain, competing with ATP and preventing receptor autophosphorylation [1] [2].
  • Conformational Impact: By occupying the ATP-binding site, this compound stabilizes the kinase in an inactive conformation, halting the transduction of pro-angiogenic signals [1].
  • Selectivity: The drug's molecular structure is engineered for high selectivity towards VEGFR-1, -2, and -3, which is intended to minimize off-target toxicity by reducing inhibition of unrelated kinases [3] [4] [5].

The following diagram illustrates the VEGFR-2 signaling pathway and the specific points where this compound acts to inhibit it.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Dimer VEGF->VEGFR2 Phosphorylation Receptor Phosphorylation VEGFR2->Phosphorylation DownstreamPathways Downstream Signaling Pathways RAS_RAF RAS/RAF/MEK/ERK DownstreamPathways->RAS_RAF PI3K_AKT PI3K/AKT/mTOR DownstreamPathways->PI3K_AKT NCK_p38 NCK/p38/MAPKAPK2/3 DownstreamPathways->NCK_p38 Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival Permeability Vascular Permeability PI3K_AKT->Permeability Migration Cell Migration NCK_p38->Migration BiologicalEffects Biological Effects This compound This compound Inhibition1 Inhibits Binding This compound->Inhibition1 Inhibition2 Inhibits Activity This compound->Inhibition2 Inhibition1->VEGFR2 Inhibition2->Phosphorylation

VEGFR-2 signaling pathway and this compound inhibition. This compound binds VEGFR-2 to block ATP and phosphorylation, halting downstream pro-angiogenic signaling.

Key Experimental Models and Protocols

The pharmacological profile of this compound has been characterized using standardized in vitro and in vivo models. Key experimental details are outlined below.

Experiment Type Protocol / Model Description Key Measured Outcomes
In Vitro Kinase Assay Cellular kinase assays measuring inhibition of VEGFR-1, -2, -3 phosphorylation [3]. Concentration-dependent inhibition of receptor phosphorylation; IC₅₀ values [3].
Cell Viability Assay (MTT) ACHN renal cancer cell line treated with this compound (0.25–5 µM) for 24, 48, 72 hours [6]. IC₅₀ value for this compound monotherapy: 0.5 µM [6].
In Vivo Tumor Xenograft Human RCC tumor xenograft models in mice treated with this compound [3]. Reduction in tumor growth, angiogenesis, and vascular permeability [3].

Clinical Pharmacology and Clinical Evidence

In the clinical setting, this compound's high selectivity translates into a distinct efficacy and safety profile.

  • Indication: Relapsed or refractory advanced Renal Cell Carcinoma (RCC) in adults following two or more prior systemic therapies [7] [8].
  • Dosing Regimen: 1.34 mg orally once daily for 21 days, followed by a 7-day rest period, in a 28-day cycle [7] [8].
  • Efficacy Evidence: In the Phase 3 TIVO-3 trial, this compound demonstrated a statistically significant improvement in median Progression-Free Survival (PFS) compared to sorafenib (5.6 vs. 3.9 months). The Objective Response Rate (ORR) was also higher (18% vs. 8%) [8].
  • Safety Profile: The most common adverse reactions ( >20%) include fatigue, hypertension, diarrhea, decreased appetite, nausea, dysphonia, hypothyroidism, cough, and stomatitis [3] [7]. Its enhanced selectivity is associated with a lower rate of certain off-target side effects, such as hand-foot skin reaction, leading to fewer dose reductions compared to less selective TKIs like sorafenib [8] [4].

Research and Combination Strategies

Current research explores this compound in novel combinations and settings to overcome therapeutic resistance and improve outcomes.

  • Synergistic Combinations: A 2024 in vitro study showed that resveratrol, a natural polyphenol, enhances the sensitivity of RCC cells to this compound. The combination allowed for a lower IC₅₀ of this compound (0.25 µM) and resveratrol (20 µM) and resulted in greater suppression of cell migration, colony formation, and expression of pro-angiogenic factors like VEGFC and HIF-1α [6].
  • Frontline Application: Emerging data discusses the potential of this compound monotherapy in the first-line setting for selected patients with metastatic RCC, particularly those with "favorable-risk" disease who may have a more angiogenically-driven tumor biology [5].
  • Immuno-oncology Combinations: this compound has been investigated in combination with immune checkpoint inhibitors like nivolumab (e.g., in the TiNivo-2 study). While the addition of nivolumab did not significantly improve outcomes in one trial, this compound monotherapy showed activity in the post-immunotherapy setting [4].

References

Tivozanib pharmacokinetics half-life protein binding

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacokinetic Parameters of Tivozanib

Parameter Summary Data
Bioavailability & Tmax Oral; median Tmax ranges from 2 to 24 hours [1] [2]. A clinical study reported a mean Tmax of 10.9 ± 5.84 hours for radiolabeled this compound [3].
Apparent Volume of Distribution (Vd/F) 123 L [1].
Protein Binding ≥99% (primarily to albumin) [1] [2].
Half-life (t1/2) Approximately 111 hours (4-5 days) [1] [2]. A clinical study reported a mean serum half-life of 89.3 ± 23.5 hours for radiolabeled this compound [3].
Apparent Clearance (CL/F) ~0.75 L/h [1].
Primary Route of Elimination Feces (79% of administered dose; 26% as unchanged drug) [3] [1]. A minor fraction is excreted in urine (12%), solely as metabolites [3] [1].
Key Metabolizing Enzyme CYP3A4 [1]. Unchanged this compound accounts for about 90% of the circulating drug in serum [1].

Key Experimental Data and Methodology

The foundational human pharmacokinetic data for this compound primarily comes from a phase I, open-label, mass-balance study [3]. Key methodological details and findings from this critical study are summarized below.

Study: Absorption, Metabolism, and Excretion of [(14)C]-Tivozanib
  • Objective: To characterize the absorption, metabolism, and excretion of this compound [3].
  • Participants: 8 healthy male participants [3].
  • Dosing: A single oral 1.5-mg (≈160 μCi) dose of carbon-14 radiolabeled this compound [3].
  • Sample Collection: Whole blood, serum, urine, and feces were collected for up to 28 days post-dose [3].
  • Analyses: Pharmacokinetics, total radioactivity (radioanalysis), and metabolite profiling [3].
Key Quantitative Findings from the Mass-Balance Study
Measurement Result (Mean ± SD)
Cmax for [(14)C]-tivozanib 12.1 ± 5.67 ng/mL [3]
AUC for [(14)C]-tivozanib 1084 ± 417.0 ng·h/mL [3]
Serum Half-life for [(14)C]-tivozanib 89.3 ± 23.5 hours [3]
Total Radioactivity Recovery 91.0% ± 11.0% of the administered dose [3]
Fecal Recovery of Radioactivity 79.3% ± 8.82% (as unchanged drug and metabolites) [3]
Urinary Recovery of Radioactivity 11.8% ± 4.59% (only as metabolites) [3]

Pharmacokinetic Relationships and Experimental Workflow

The diagram below illustrates the logical workflow of the mass-balance study that established the core ADME (Absorption, Distribution, Metabolism, Excretion) data for this compound.

workflow Start Phase I Mass-Balance Study A Single 1.5 mg oral dose of [¹⁴C]-Tivozanib (8 healthy males) Start->A B Sample Collection (Blood, Serum, Urine, Feces) for 28 days A->B C Analysis: - Pharmacokinetics (PK) - Total Radioactivity - Metabolite Profiling B->C D Key PK Outcomes C->D E1 Absorption: Tₘₐₓ ~11 hours D->E1 E2 Distribution: Protein binding ≥99% D->E2 E3 Metabolism: CYP3A4 primary enzyme >90% circulating as parent drug D->E3 E4 Excretion: 79% in Feces (26% unchanged) 12% in Urine (metabolites only) D->E4 F Conclusion: Long half-life (~111 hrs), fecal elimination No unchanged drug in urine E1->F E2->F E3->F E4->F

The high protein binding and long half-life of this compound support its once-daily dosing schedule. The minimal renal excretion of unchanged drug suggests it may be a suitable option for patients with renal impairment, though clinical consultation of the full prescribing information is necessary [4] [5].

References

Preclinical Antitumor Activity of Tivozanib in Xenograft Models

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Model Type Reported Antitumor Effects & Key Findings Key Mechanisms Implicated
Renal Cell Carcinoma (RCC) Human RCC xenograft [1] Anti-tumor effects reported [1] Inhibition of angiogenesis and vascular permeability [1]
Ovarian Carcinoma Therapy-resistant epithelial ovarian cancer cell lines [2] Reduced proliferation, clonogenic potential, and invasive ability; induced G2/M cell cycle arrest and apoptosis; synergized with erlotinib [2] G2/M arrest (increased p21, WEE1, MYT1, CHEK2; decreased Cdc25C, cyclin B1); reduced ICAM-1, uPA, MMP-2 activity [2]
Colon, Liver, Lung, Pancreas, etc. Xenograft models of breast, colon, liver, lung, ovarian, pancreas, prostate, and glioblastoma [1] [2] Anti-tumor effects observed across a wide range of solid tumor models [1] [2] Inhibition of angiogenesis [1] [2]

Tivozanib's Core Mechanism of Action

This compound is a potent and selective pan-inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3) [1] [2] [3]. It functions as a type II tyrosine kinase inhibitor, blocking the intracellular kinase domain and preventing downstream signaling [1].

The following diagram illustrates the primary signaling pathway inhibited by this compound and its consequent anti-tumor effects.

G VEGF VEGF VEGFR VEGFR-1/2/3 (Dimerization & Autophosphorylation) VEGF->VEGFR Ligand Binding Downstream Downstream Signaling (e.g., PLCγ, MAPK, PI3K/Akt) VEGFR->Downstream Effects Cellular Outcomes (Angiogenesis, Vascular Permeability, Cell Survival & Proliferation) Downstream->Effects This compound This compound This compound->VEGFR Blocks Kinase Activity Inhibition Inhibition of Angiogenesis & Tumor Growth This compound->Inhibition G2M G2/M Cell Cycle Arrest Inhibition->G2M Apoptosis Induction of Apoptosis Inhibition->Apoptosis Invasion Reduced Invasion & Metastasis Inhibition->Invasion

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of key experimental methodologies.

In Vivo Xenograft Model Protocols
  • General Procedure: The broad-spectrum antitumor activity was evaluated in mice implanted with human tumor xenografts [1] [2].
  • Dosing: The typical efficacious dose in these models was 1.0 mg/kg, administered orally once daily [3]. Treatment often follows an intermittent schedule, such as 4 weeks on/2 weeks off, to mimic clinical dosing while managing tolerability [1].
In Vitro Mechanistic Assay Protocols

Studies on therapy-resistant ovarian carcinoma cells provide a detailed look at in vitro methods [2]:

  • Proliferation Assay: Cell proliferation is measured using standard MTT assays after treatment with this compound.
  • Cell Cycle Analysis: Conducted via flow cytometry (e.g., propidium iodide staining) to determine the proportion of cells in different cell cycle phases.
  • Apoptosis Detection: Assessed by measuring the appearance of a sub-G0/G1 population on flow cytometry or using other apoptosis-specific assays.
  • Clonogenic Assay: Cells are treated and then allowed to form colonies over time to assess long-term survival and reproductive death.
  • Invasion & Proteinase Analysis: Reductions in invasive potential are measured using Matrigel invasion chambers. Downregulation of proteins like ICAM-1 and reductions in uPA/MMP-2 activity are analyzed by Western blot and zymography, respectively.
  • Synergy Studies: To test combinations (e.g., with EGFR inhibitors like erlotinib), cells are treated with single agents and combinations, and data is analyzed using models like the Chou-Talalay method to calculate Combination Index (CI) values [2].

The experimental workflow for these in vitro analyses is summarized below.

G Start Therapy-Resistant Cancer Cell Lines MTT MTT Proliferation Assay Start->MTT Colony Clonogenic Assay MTT->Colony FC Flow Cytometry MTT->FC Combo Combination Synergy Studies MTT->Combo WB Western Blot & Zymography FC->WB Mechanistic Follow-up G2M G2/M Arrest Identified FC->G2M Cell Cycle Analysis Apoptosis Apoptosis Confirmed FC->Apoptosis Sub-G0/G1 Population InvasionAssay Matrigel Invasion Assay WB->InvasionAssay

Key Differentiating Preclinical Attributes

  • Potency and Selectivity: this compound is characterized by its picomolar half-maximal inhibitory concentration (IC₅₀) against VEGFR-2, which is a key mediator of tumor angiogenesis [1] [3]. Its clean kinase selectivity profile minimizes off-target toxicities, which is a distinct advantage over earlier, less selective VEGFR-TKIs [1] [3].
  • Favorable Pharmacological Profile: Preclinical and early clinical data indicate this compound has high oral bioavailability that is unaffected by food, and an extended plasma half-life suitable for once-daily dosing, potentially improving patient compliance [1].
  • Rational Combination Potential: Preclinical evidence in ovarian cancer models shows this compound can synergize with EGFR-directed therapies like erlotinib, providing a strong rationale for exploring novel combination regimens to overcome resistance in other solid tumors [2].

References

Tivozanib metabolism CYP3A4 CYP1A1 enzymatic pathways

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Key Pathways in Tivozanib Disposition

Pathway / Transporter Role / Interaction Clinical Impact & Evidence
CYP3A4 (Metabolism) Primary oxidative metabolic pathway [1] [2] [3] Strong inducers reduce exposure; avoid co-administration [4] [3]. Strong inhibitors cause no clinically significant change [4].
CYP1A1 (Metabolism) Minor oxidative metabolic pathway [1] [5] The clinical impact of this pathway is not fully characterized.
ABCB1 (P-gp) Efflux transporter limiting brain accumulation [5] Restricts drug delivery to the brain, potentially reducing efficacy against brain metastases [5].
ABCG2 (BCRP) Efflux transporter limiting brain accumulation [5] Restricts drug delivery to the brain, potentially reducing efficacy against brain metastases [5].
UGTs (Glucuronidation) Potential minor metabolic pathway [6] [3] This compound is not an inhibitor of UGTs; the clinical significance of this pathway is likely low [6].

Quantitative Pharmacokinetic Data

The quantitative effects of modulating the CYP3A4 pathway have been characterized in clinical studies. The table below presents key pharmacokinetic (PK) parameters from a drug interaction study.

Table 2: Clinical Pharmacokinetics of this compound and CYP3A4 Interactions

PK Parameter & Study Details This compound Alone (Reference) This compound with Strong CYP3A4 Modulator Change vs. Reference
With Strong Inhibitor (Ketoconazole) [4]
AUC (Area Under the Curve) Baseline Increased by 12% Not Clinically Significant
Cmax (Max Concentration) Baseline Unaffected Not Significant
With Strong Inducer (Rifampin) [4]
AUC₀–∞ (Extent of Absorption) Baseline Significantly Decreased Clinically Significant
Half-life Baseline Decreased -
Clearance Baseline Increased -
General PK (at Steady State) [2]
Half-life 111 hours (approx. 4.6 days) - -
Tmax (Time to Cmax) Median 10 hours (range 3-24) - -
Apparent Clearance (CL/F) ~0.75 L/h - -
Protein Binding >99% (primarily to albumin) - -

Experimental Protocols for Key Findings

The data in the tables above were derived from specific clinical and preclinical studies. Here is a summary of the key methodological details.

1. Clinical DDI Study (CYP3A4 Inhibition & Induction) [4]

  • Objective: To evaluate the effects of steady-state ketoconazole (inhibitor) and rifampin (inducer) on the PK of a single oral dose of this compound.
  • Design: Two separate, phase I, open-label, two-period, single-sequence studies.
  • Intervention: A single 1.5 mg oral dose of this compound hydrochloride was administered alone and after pre-treatment with either ketoconazole (400 mg once daily for 25 days) or rifampin (steady-state).
  • Key Measurements: Serial blood sampling to determine this compound PK parameters, including AUC, Cmax, and half-life. Safety and tolerability were also monitored.

2. Preclinical Transporter Substrate Study (ABCB1/ABCG2) [5]

  • Objective: To investigate whether this compound is a substrate for the efflux transporters ABCB1 and ABCG2.
  • In Vitro Model: Used polarized monolayers of MDCK-II cells transduced with human ABCB1, ABCG2, or mouse Abcg2.
  • Method: Measured the vectorial transport of this compound across the cell monolayers. The transport ratio (ratio of apical-to-basolateral transport vs. basolateral-to-apical) was calculated in the presence and absence of specific transporter inhibitors (e.g., zosuquidar for ABCB1).
  • In Vivo Model: Used wild-type, Abcb1a/1b / ⁻, Abcg2 / ⁻, and triple-knockout mice to assess the impact of these transporters on this compound's oral availability and brain penetration.

The role of these pathways in the overall handling of this compound by the body is summarized in the diagram below.

G cluster_paths Key Pathways Oral Oral Administration GI Gastrointestinal Tract Oral->GI Absorption Plasma Systemic Circulation GI->Plasma Bioavailability Metabolism Metabolism Plasma->Metabolism Elimination Elimination Metabolism->Elimination Feces (79%) Urine (12%) Brain Brain CYP3A4 CYP3A4 (Primary) CYP3A4->Metabolism CYP1A1 CYP1A1 (Minor) CYP1A1->Metabolism ABCB1 ABCB1 (P-gp) ABCB1->GI Limit Absorption? ABCB1->Brain Restricts Penetration ABCG2 ABCG2 (BCRP) ABCG2->GI Limit Absorption? ABCG2->Brain Restricts Penetration Rifampin Strong CYP3A4 Inducer (e.g., Rifampin) Rifampin->CYP3A4 Increases Metabolism Ketoconazole Strong CYP3A4 Inhibitor (e.g., Ketoconazole) Ketoconazole->CYP3A4 Inhibits Metabolism

Figure 1: A summary of the key metabolic and transporter pathways influencing this compound's pharmacokinetics. Solid lines represent primary pathways; dashed lines represent potential or inhibitory interactions.

References

Tivozanib pharmacodynamics VEGF receptor phosphorylation inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Selectivity

Tivozanib exerts its anti-angiogenic effect through highly specific inhibition of VEGF receptors [1] [2]. The diagram below illustrates its targeted signaling pathway and downstream effects.

G cluster_pathway VEGF / VEGFR Signaling Pathway cluster_intracellular Intracellular Signaling cluster_this compound This compound Inhibition VEGF VEGF Ligand VEGFR VEGFR (1, 2, 3) Dimerization & Auto-phosphorylation VEGF->VEGFR PLCg PLCγ VEGFR->PLCg MAPK MAPK Pathway VEGFR->MAPK PI3K PI3K/Akt Pathway VEGFR->PI3K CellularProcesses Cellular Processes: - Proliferation - Migration - Survival PLCg->CellularProcesses MAPK->CellularProcesses PI3K->CellularProcesses Angiogenesis Tumor Angiogenesis & Growth CellularProcesses->Angiogenesis Tivo This compound Inhibition Competitive ATP-binding Site Blockade Tivo->Inhibition Inhibition->VEGFR Inhibits Phosphorylation

This compound inhibits VEGF signaling by blocking VEGFR phosphorylation, suppressing downstream pathways critical for angiogenesis.

Quantitative Pharmacodynamic Profile

The table below details this compound's potency and selectivity for its primary kinase targets.

Kinase Target Inhibition Potency (IC₅₀) Experimental Context
VEGFR-1 0.21 nM In vitro kinase assay [3]
VEGFR-2 0.16 nM In vitro kinase assay [3] [4]
VEGFR-3 0.24 nM In vitro kinase assay [3]
c-Kit 1.63 nM In vitro kinase assay [3]
PDGFR-β 1.72 nM In vitro kinase assay [3]

Key Selectivity Insight: this compound's picomolar affinity for VEGFRs and significantly lower potency against off-target kinases like c-Kit and PDGFR-β underlies its potentially improved safety profile by minimizing off-target toxicities [3] [4].

Cellular & Systemic Effects

The table below summarizes the downstream biological consequences of VEGFR inhibition by this compound in preclinical models.

Effect Category Observed Outcome Experimental Model
Anti-Proliferative G2/M cell cycle arrest; induction of apoptosis Therapy-resistant ovarian carcinoma cell lines [5]
Anti-Invasive Reduced cell invasion; decreased ICAM-1, uPA, and MMP-2 activity Therapy-resistant ovarian carcinoma cell lines [5]
Anti-Angiogenic Inhibition of tumor angiogenesis and vascular permeability Mouse xenograft models of various cancers [5]
Pharmacodynamic Biomarker Decreased plasma levels of soluble VEGFR-2 (sVEGFR2) Clinical studies in patients [6]

Key Experimental Protocols

For researchers designing in vitro studies, here are key methodological details from the literature:

  • Typical Dosing: In cell-based assays, this compound is often used at a concentration of 10 µM for 48 hours to balance potent VEGFR inhibition with minimal off-target stress [4].
  • Synergy Studies: To investigate combination therapy, a time-staggered protocol is effective. Cells are pre-treated with this compound for 4 hours, followed by a second agent (e.g., cisplatin or an EGFR inhibitor) for 48 hours. This approach has shown synergistic anti-proliferative effects in resistant cancer cell lines [5].

Key Takeaways for Researchers

  • High Selectivity: this compound's distinct profile makes it an excellent tool for selectively probing VEGFR-dependent phenomena in angiogenesis and tumor biology with minimal confounding off-target effects.
  • Direct Cellular Activity: Evidence suggests this compound has direct anti-tumor effects on some cancer cells, including cell cycle arrest and apoptosis, beyond its established anti-angiogenic action on endothelial cells [5].
  • Clinical Correlate: The reduction in soluble VEGFR-2 (sVEGFR2) in patient plasma serves as a functional pharmacodynamic biomarker for confirming target engagement in clinical settings [6].

References

Tivozanib IC50 values VEGFR1 VEGFR2 VEGFR3

Author: Smolecule Technical Support Team. Date: February 2026

Tivozanib VEGFR Inhibitor Profile

Parameter Value Context / Notes
VEGFR2 (KDR) IC₅₀ 16 nM Derived from biochemical kinase activity assay [1].
VEGFR1 IC₅₀ Not specified Information not found in current search results.
VEGFR3 IC₅₀ Not specified Information not found in current search results.
Primary Targets VEGFR1, VEGFR2, VEGFR3, PDGFRα/β, c-KIT Based on its known inhibitory profile [2].
Selectivity High for VEGFR family Described as a selective inhibitor with a narrow inhibitory profile focused on the VEGFR family [2].

Experimental Protocol for VEGFR2 IC₅₀ Determination

The IC₅₀ value of 16 nM for VEGFR2 was established through a biochemical analysis of kinase activity in a 2023 comparative study. The key methodological details are as follows [1]:

  • Assay Type: Biochemical kinase inhibition assay.
  • Enzyme: Recombinant cytoplasmic domain of VEGFR2 (amino acid residue 790 to 1356).
  • Kinase Panel: Selectivity was assessed against a panel of 270 kinases to determine residual kinase activity.
  • Reference Compounds: The study compared rivoceranib to 10 FDA-approved kinase inhibitors with known VEGFR2 activity, including this compound.
  • Data Analysis: IC₅₀ values were calculated from the kinase activity data.

This methodology provides a direct and comparable measure of this compound's potency against VEGFR2 in a controlled biochemical system.

This compound's Role in the VEGF/VEGFR Signaling Pathway

This compound acts intracellularly to inhibit the kinase activity of VEGFRs. The following diagram illustrates the signaling pathway it targets.

G VEGF VEGF Ligand VEGFR VEGFR (Dimer) VEGF->VEGFR Binds TK_Domain Tyrosine Kinase Domain (ATP Binding Site) VEGFR->TK_Domain Activates Downstream Downstream Pathways (PLCγ/PKC, RAS/RAF/MEK/ERK, PI3K/AKT) TK_Domain->Downstream Phosphorylation Cellular_Effects Cellular Effects: Proliferation, Migration, Survival Downstream->Cellular_Effects Angiogenesis Tumor Angiogenesis Cellular_Effects->Angiogenesis Tivozanib_Action Tivozanib_Action->TK_Domain This compound Inhibits

This compound inhibits angiogenesis by blocking VEGFR tyrosine kinase activity and downstream signaling [3] [4] [5].

Interpretation and Next Steps for Researchers

The provided IC₅₀ of 16 nM confirms this compound as a highly potent VEGFR2 inhibitor. Its classification as a selective, second-generation VEGFR inhibitor suggests that while it primarily targets VEGFRs, the exact potency across all three isoforms (VEGFR1-3) from a single, controlled experiment is not publicly detailed in the searched literature [2].

For a complete pharmacological profile, you may need to consult:

  • Original patent documents for this compound
  • Technical data sheets from the manufacturer
  • Earlier primary research articles from its initial development phase

References

Tivozanib selective inhibition VEGFR versus other kinases

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Selectivity

The selectivity of a TKI is quantitatively measured by its half-maximal inhibitory concentration (IC50); a lower IC50 value indicates greater potency against that specific kinase. The following table compares the IC50 values of tivozanib and other approved VEGFR TKIs for the three VEGFRs, highlighting this compound's superior potency.

Table: Comparison of IC50 values (nM) for VEGFR inhibition across various TKIs. A lower value indicates higher potency [1].

Drug IC50 for VEGFR-1 (nmol/L) IC50 for VEGFR-2 (nmol/L) IC50 for VEGFR-3 (nmol/L)
This compound 0.21 0.16 0.24
Axitinib 0.10 0.20 0.10-0.30
Sorafenib Not Available 90 20
Sunitinib 10 10 10
Pazopanib 10 30 47

The high selectivity of this compound is further demonstrated by biochemical kinase activity analyses against large panels of kinases. One study profiling 270 kinases found that This compound displayed greater selectivity for VEGFRs compared to other approved inhibitors like sorafenib and sunitinib [2]. These less selective agents inhibit a wider range of kinases (e.g., c-KIT, FLT-3, PDGFR), which is thought to contribute to a broader range of side effects [1] [2].

Experimental & Clinical Evidence

The theoretical benefits of this compound's selectivity are supported by experimental and clinical data.

  • Biochemical Kinase Profiling: Experimental protocols for assessing kinase inhibition often involve biochemical binding assays and kinase activity panels. For example, surface plasmon resonance (SPR) can be used to determine the binding affinity and kinetics of this compound to the biotinylated cytoplasmic domain of VEGFR2 [2]. Broad-spectrum kinase profiling, testing the compound against hundreds of kinases, is used to generate a selectivity profile and calculate a selectivity score [2].
  • Clinical Correlation of Selectivity: The enhanced selectivity of this compound is clinically correlated with a differentiated safety profile. Real-world pharmacovigilance studies and clinical trials show that adverse events common with broader-spectrum TKIs, such as hand-foot syndrome, severe fatigue, mucositis, and diarrhea, occur at notably lower rates with this compound [1] [3]. This is direct evidence that its targeted mechanism translates to improved tolerability.

Visualizing the Mechanism of Action

The following diagram illustrates the specific signaling pathway targeted by this compound and its biological consequences.

G VHL_Inactivation VHL Gene Inactivation HIF_Accumulation HIF-1α Accumulation VHL_Inactivation->HIF_Accumulation VEGF_Transcription VEGF Transcription ↑ HIF_Accumulation->VEGF_Transcription VEGF_Ligand VEGF Ligand VEGF_Transcription->VEGF_Ligand VEGFR VEGFR-1/-2/-3 VEGF_Ligand->VEGFR Binding Phosphorylation Receptor Phosphorylation & Downstream Signaling (MAPK, PI3K/Akt) VEGFR->Phosphorylation Angiogenesis Endothelial Cell Proliferation, Migration & Survival Phosphorylation->Angiogenesis Tumor_Growth Tumor Angiogenesis & Growth Angiogenesis->Tumor_Growth This compound This compound (VEGFR TKI) Inhibition Inhibition of Phosphorylation This compound->Inhibition Inhibition->VEGFR  Blocks

This compound selectively inhibits VEGFR phosphorylation to block angiogenesis driven by the VHL-HIF-VEGF pathway in clear cell Renal Cell Carcinoma (RCC) [4] [1] [5].

Key Takeaways for Researchers

  • Targeted Mechanistic Rationale: this compound exemplifies a rational drug design strategy focused on high VEGFR selectivity to optimize the therapeutic window by maximizing on-target efficacy and minimizing off-target toxicity [4] [1].
  • Translational Evidence: Biochemical data (low IC50, clean kinase profiles) successfully translates to clinical observations of a distinct adverse event profile, validating the importance of selectivity in TKI development [1] [3] [2].
  • Clinical Niche: Its efficacy, particularly in later-line treatment for advanced RCC, coupled with its tolerability, establishes its role in a sequential TKI treatment strategy, especially for patients who may not tolerate less selective agents [6] [7].

References

Tivozanib dosing schedule 21 days on 7 days off

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Dosing Protocol and Administration

The foundational regimen for tivozanib is structured to optimize efficacy while managing tolerability. The key parameters are summarized in the table below.

Parameter Specification
Standard Dosage 1.34 mg [1]
Frequency Once daily [1]
Administration Orally, with water; without regard to meals [1] [2]
Treatment Cycle 28 days [1]
Active Dosing Period 21 days [1]
Treatment-Free Period 7 days [1]
Available Strengths 1.34 mg, 0.89 mg (for dose reduction) [1]

Scientific Rationale and Pharmacological Basis

The 21-days-on/7-days-off schedule was established through phased clinical development to balance continuous target inhibition with patient tolerance.

  • Mechanism of Action: this compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR)-1, -2, and -3 [3] [4] [2]. By blocking VEGF-mediated signaling, it inhibits angiogenesis and vascular permeability in tumor tissues [4].
  • Pharmacokinetic Profile: this compound has an extended plasma half-life of approximately 4.7 days [4]. The intermittent dosing schedule helps manage drug accumulation and associated toxicities while maintaining efficacy.
  • Clinical Trial Evolution: Early phase I trials explored a 28-days-on/14-days-off schedule [2]. Subsequent phase III trials (TIVO-1, TIVO-3) established the 21/7 schedule, which demonstrated improved progression-free survival and a manageable safety profile [4].

The following diagram illustrates the core mechanism of action and the logical flow from VEGFR inhibition to the established dosing schedule.

tivozanib_mechanism VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes Tumor_Growth Tumor_Growth Angiogenesis->Tumor_Growth Supports This compound This compound This compound->VEGFR Inhibits Dosing_Schedule Dosing_Schedule This compound->Dosing_Schedule Requires Managed

Dose Modifications and Safety Monitoring

Dose adjustments are critical for managing adverse reactions. The following table outlines common adverse reactions and modification guidelines.

| Parameter | Details | | :--- | :--- | | Common Adverse Reactions | Fatigue/asthenia, hypertension, diarrhea, decreased appetite, nausea, dysphonia, hypothyroidism, cough, stomatitis [1]. | | Serious Adverse Reactions | Hypertension (45% of patients, 22% ≥Grade 3), hemorrhagic events (11%), cardiac failure (1.6%), arterial thromboembolism (2.0%), venous thrombotic events (2.4%), GI perforation, proteinuria (8%), RPLS [1]. | | Dose Reduction Strength | 0.89 mg capsule [1]. | | Key Modifications |

  • Hypertension: Reduce dose for persistent hypertension not controlled by anti-hypertensives. Discontinue for severe/uncontrolled hypertension or hypertensive crisis [1].
  • Proteinuria: Reduce dose or interrupt for moderate to severe proteinuria. Discontinue for nephrotic syndrome [1].
  • Other Serious Events: Interrupt or discontinue based on severity for cardiac failure, arterial thromboembolism, GI perforation, or RPLS [1].
| | Pre-Surgical Management | Withhold for at least 24 days prior to elective surgery [1]. |

The workflow for managing patients on this compound, particularly regarding hypertension, can be visualized as follows.

safety_management Start Initiate this compound Monitor Monitor Blood Pressure Start->Monitor Controlled Controlled? Monitor->Controlled Persistent Persistent Hypertension with Anti-Hypertensives Controlled->Persistent No Continue Continue Standard Dose Controlled->Continue Yes Action_Reduce Reduce Dose to 0.89 mg Persistent->Action_Reduce Severe Severe/Uncontrolled HTN or Hypertensive Crisis Action_Discontinue Discontinue this compound Severe->Action_Discontinue

Concomitant Medication Considerations

This compound has a favorable drug interaction profile, but one key interaction requires attention.

  • Strong CYP3A4 Inducers: Coadministration with strong inducers (e.g., rifampin, carbamazepine, phenytoin) should be avoided, as they may decrease this compound plasma concentrations [1] [2].
  • CYP3A4 Inhibitors: Unlike some other VEGFR-TKIs, concomitant administration with CYP3A4 inhibitors is permitted, which may simplify medication management for patients on complex regimens [2].

Use in Specific Patient Populations

Dosing must be adjusted for patients with specific clinical characteristics.

Population Recommendation

| Hepatic Impairment | Moderate impairment: Reduce dose to 0.89 mg once daily [1]. Severe impairment: Recommended dosage has not been established [1]. | | Renal Impairment | End-stage renal disease: Recommended dosage has not been established [1]. | | Pregnancy/Lactation | Can cause fetal harm. Advise use of effective contraception during and for 1 month after treatment. Advise not to breastfeed [1] [5]. |

Summary and Key Clinical Takeaways

For researchers and clinicians, the key takeaways are:

  • The 21/7 schedule is a cornerstone of this compound therapy, born from its pharmacokinetics and refined in clinical trials.
  • Proactive monitoring for hypertension and other class-specific adverse events is non-negotiable for safe administration.
  • The availability of a lower strength (0.89 mg) and clear guidelines for dose reduction provide a structured approach to managing toxicity.
  • Its high selectivity for VEGFR and favorable drug interaction profile distinguish it within the VEGFR-TKI class.

References

Tivozanib administration oral capsule food effects

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Food Effects

The table below summarizes the key pharmacokinetic parameters from a crossover study in healthy subjects who received a single oral dose of tivozanib under fasted and fed conditions [1] [2].

Pharmacokinetic Parameter Fasted State Fed State Geometric Mean Ratio (Fed/Fasted)
Cmax (ng/mL) 18.1 14.1 77.5% (90% CI: 72.9–82.4%)
AUC0–∞ (ng·h/mL) 2,198 2,377 No significant difference

Abbreviations: AUC0–∞: Area under the plasma concentration-time curve from time zero to infinity; Cmax: Maximum observed plasma concentration; CI: Confidence interval.

The data shows that taking this compound with food decreases the maximum concentration by approximately 23% but does not affect the total systemic exposure. This supports the current labeling, which states that this compound can be taken without regard to food [3] [4] [5].

Experimental Protocol: Assessing Food Effect

For researchers, the methodology of the pivotal food-effect study provides a model for similar investigations.

  • 1. Study Design: A single-dose, randomized, two-period, two-treatment crossover study [1] [2].
  • 2. Subjects: Healthy adult subjects.
  • 3. Dosage: A single oral dose of this compound hydrochloride.
  • 4. Treatments:
    • Fasted: Following an overnight fast of at least 10 hours. The drug was administered with 240 mL of water, and food was withheld for at least 4 hours post-dose.
    • Fed: Following an overnight fast, subjects consumed a high-fat, high-calorie meal (as per FDA guidelines) 30 minutes before dosing. The drug was administered with 240 mL of water, and the same meal was completed 30 minutes after dosing.
  • 5. Blood Sampling: Serial blood samples were collected over a period sufficient to characterize the full pharmacokinetic profile.
  • 6. Bioanalytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
  • 7. Data Analysis: Primary parameters were Cmax and AUC0–∞. An analysis of variance (ANOVA) was performed on the log-transformed parameters. The lack of a food effect on AUC was concluded if the 90% confidence interval for the geometric mean ratio (fed/fasted) was within the standard bioequivalence range of 80-125%.

The workflow of this protocol can be visualized as follows:

start Study Start design Randomized, Two-Period Crossover Design start->design fasted Fasted Treatment Single dose after 10-hour fast design->fasted washout Washout Period fasted->washout fed Fed Treatment Single dose 30 min after high-fat meal pk Pharmacokinetic Blood Sampling fed->pk washout->fed analysis LC-MS/MS Analysis & Statistical Comparison pk->analysis conclusion Conclusion: No food effect on AUC analysis->conclusion

Clinical Administration & Formulation Notes

For clinical trial design and patient guidance, the following points are critical:

  • Official Recommendation: The product labeling for Fotivda explicitly states that it may be taken "with or without food" [3] [4] [6].
  • Formulation Consideration: The capsules must be swallowed whole with a glass of water and must not be opened or crushed [3] [4].
  • Other Administration Interactions: this compound is contraindicated with herbal preparations containing St. John's wort, as it may decrease this compound plasma concentrations and reduce efficacy [3] [5] [7].

Critical Management Areas for Development

While food intake is not a major concern, clinical protocols must account for other critical safety aspects consistently highlighted across prescribing information.

hypertension Hypertension monitor_bp Monitor BP at 2 weeks and monthly hypertension->monitor_bp cardiac Cardiac Failure & Ischemia monitor_hf Monitor for signs/ symptoms of HF cardiac->monitor_hf bleeding Hemorrhagic Events monitor_bleed Monitor for bleeding bleeding->monitor_bleed proteinuria Proteinuria monitor_urine Monitor urinalysis proteinuria->monitor_urine gi_perf GI Perforation/ Fistula monitor_gi Monitor for abdominal pain gi_perf->monitor_gi rpls Reversible Posterior Leukoencephalopathy Syndrome (RPLS) monitor_neuro Monitor for headache, seizure, vision change rpls->monitor_neuro

Conclusion for Research & Development

The data demonstrates that this compound's absorption is not significantly altered by food intake, offering flexibility in dosing for clinical trials and patient use. The established protocol provides a robust model for food-effect assessment of other oral antineoplastic agents.

References

Tivozanib combination therapy mFOLFOX6 colorectal cancer

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Background and Rationale

Tivozanib is an oral, potent, and selective tyrosine kinase inhibitor that targets Vascular Endothelial Growth Factor Receptors (VEGFR)-1, -2, and -3 [1]. As angiogenesis is a critical process for tumor growth and metastasis, inhibiting VEGF signaling presents a validated therapeutic strategy.

Preclinical studies indicated that this compound had antitumor activity that was additive to 5-fluorouracil (a component of mFOLFOX6) [2] [1]. A subsequent Phase Ib study in patients with advanced gastrointestinal malignancies established the safety and recommended phase II dose of this compound in combination with mFOLFOX6, demonstrating encouraging antineoplastic activity that warranted further exploration in mCRC [2] [1].

Summary of Clinical Findings

The key quantitative outcomes from the Phase Ib and Phase II trials are summarized in the tables below.

Table 1: Efficacy Outcomes from Clinical Trials

Study Endpoint Phase Ib Trial (this compound + mFOLFOX6) [2] Phase II BATON-CRC Trial (this compound + mFOLFOX6) [3] Phase II BATON-CRC Trial (Bevacizumab + mFOLFOX6) [3]
Patient Population Advanced Gastrointestinal Malignancies Previously Untreated Metastatic Colorectal Cancer Previously Untreated Metastatic Colorectal Cancer
Recommended Dose This compound 1.5 mg daily (21 days on/7 days off) + mFOLFOX6 This compound 1.5 mg daily (21 days on/7 days off) + mFOLFOX6 Bevacizumab 5 mg/kg IV every 2 weeks + mFOLFOX6
Primary Endpoint Safety, MTD Progression-Free Survival (PFS) Progression-Free Survival (PFS)
Median PFS Not Reported 9.4 months 10.7 months
Hazard Ratio (HR) Not Applicable 1.091 (CI: 0.693-1.718) --
Overall Response Rate 1 Complete Response; 10 Partial Responses Comparable to control arm Comparable to this compound arm

Table 2: Safety and Tolerability Profile

Parameter Phase Ib Trial (this compound + mFOLFOX6) [2] [1] Phase II BATON-CRC Trial (this compound + mFOLFOX6) [3]
Maximum Tolerated Dose (MTD) Confirmed as 1.5 mg daily --
Most Common Adverse Events Hypertension, Fatigue, Neutropenia, Elevated transaminases Consistent with known safety profile of this compound and mFOLFOX6
Dose-Limiting Toxicities (DLTs) Grade 3/4 transaminase elevation (0.5 mg cohort); Grade 3 dizziness (1.5 mg cohort) Tolerable, with AEs comparable to bevacizumab/mFOLFOX6
Notable No pharmacokinetic interactions observed between this compound and mFOLFOX6 --

Experimental Protocols for Clinical Evaluation

For researchers designing clinical or translational studies, the following methodologies detail the key elements from the published trials.

Clinical Trial Dosing and Schedule

The Phase II BATON-CRC trial employed the following protocol for the investigational arm [3]:

  • This compound: 1.5 mg, administered orally once daily for 21 days, followed by a 7-day break, repeating every 28-day cycle.
  • mFOLFOX6 regimen: Administered every 2 weeks (on Day 1 of each 2-week period within the 28-day cycle). The standard mFOLFOX6 regimen consists of:
    • Oxaliplatin: 85 mg/m² IV over 2 hours.
    • Leucovorin: 400 mg/m² IV over 2 hours (concurrent with oxaliplatin).
    • 5-Fluorouracil (5-FU): 400 mg/m² IV bolus on Day 1, followed by 2400 mg/m² continuous IV infusion over 46 hours.
Patient Eligibility Criteria (BATON-CRC Trial Summary)

The key inclusion and exclusion criteria from the Phase II trial are outlined below [4].

  • Key Inclusion Criteria:
    • Histologically or cytologically confirmed mCRC.
    • No prior systemic chemotherapy for advanced disease.
    • Adjuvant fluorouracil-based therapy allowed if completed >6 months prior.
    • At least one measurable lesion per RECIST v1.1.
    • ECOG performance status of 0 or 1.
    • Adequate bone marrow, liver, and renal function.
  • Key Exclusion Criteria:
    • Prior VEGF-directed therapy.
    • Uncontrolled hypertension.
    • Significant cardiovascular disease within 6 months.
    • Symptomatic peripheral neuropathy.
Biomarker Analysis Workflow

A post-hoc analysis from the BATON-CRC trial explored Neuropilin-1 (NRP-1) as a potential predictive biomarker [3]. The general workflow for such an analysis is as follows:

Figure 1: Workflow for Biomarker Analysis Start Patient Tumor Sample Step1 Biomarker Assay (e.g., IHC, qPCR) Start->Step1 Step2 Stratify Patients (e.g., High vs. Low NRP-1) Step1->Step2 Step3 Administer Treatment (this compound + mFOLFOX6) Step2->Step3 Step4 Analyze Outcome (e.g., PFS by subgroup) Step3->Step4 Step5 Statistical Validation Step4->Step5

Interpretation and Research Implications

  • Clinical Conclusion: The combination of this compound and mFOLFOX6, while feasible and safe, did not achieve its primary endpoint of demonstrating superior PFS compared to the standard bevacizumab and mFOLFOX6 regimen in treatment-naïve mCRC patients [3]. This led to the discontinuation of the clinical development of this compound for this specific indication and treatment line.
  • Safety Considerations: The combination regimen showed a manageable safety profile. The most notable adverse events were consistent with the known toxicities of the individual drugs: hypertension (associated with this compound/VEGF inhibition) and neutropenia and peripheral neuropathy (associated with mFOLFOX6 chemotherapy) [3] [2] [5]. Peripheral neuropathy is a known dose-limiting toxicity of oxaliplatin, and its incidence correlates with the cumulative dose [5].
  • Translational Research Value: The post-hoc finding that patients with low levels of the biomarker Neuropilin-1 (NRP-1) may have derived greater benefit from this compound is a hypothesis-generating result [3]. It underscores the importance of incorporating biomarker analyses in future trials of anti-angiogenic agents to identify patient subgroups most likely to respond. The general principle of drug sequencing, as explored with other biologics like cetuximab [6], also remains an area of scientific interest for optimizing combination therapies.

References

Comprehensive Application Notes and Protocols: Tivozanib with Nivolumab in Renal Cell Carcinoma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Context

Renal cell carcinoma (RCC) represents a significant oncologic challenge, with advanced disease requiring sequential therapeutic approaches. Angiogenesis suppression through VEGF pathway inhibition and immune checkpoint blockade have emerged as cornerstone strategies in managing advanced RCC. Tivozanib, a highly selective VEGFR TKI, demonstrates targeted activity against VEGFR-1, -2, and -3 with minimal off-target toxicity, distinguishing it from earlier multi-targeted inhibitors [1]. Nivolumab, an anti-PD-1 immune checkpoint inhibitor, restores antitumor immunity by blocking inhibitory signals to T-cells. The scientific rationale for combining these agents stems from the recognized interplay between angiogenesis and immunosuppression in the tumor microenvironment, where VEGF-mediated pathways contribute to immunosuppressive cell populations and inhibit effective antitumor immune responses [2] [3].

The treatment landscape for advanced RCC has evolved significantly, with ICI-based combinations establishing themselves as first-line standards [3]. This progression has created clinical uncertainty regarding optimal sequencing after disease progression on initial ICI regimens. The TiNivo-2 phase 3 trial addressed this pressing clinical question by investigating whether ICI rechallenge with nivolumab combined with this compound provides superior efficacy compared to this compound monotherapy in the post-ICI setting [4] [3]. Understanding the mechanistic basis, clinical evidence, and practical application of this combination is essential for researchers and drug development professionals working to advance RCC therapeutics.

Clinical Evidence Summary

Key Clinical Trial Findings

The TiNivo-2 phase 3 trial (NCT04987203) represents a landmark study examining this compound-based therapy in ICI-pretreated RCC patients. This randomized, open-label trial enrolled 343 patients with advanced clear cell RCC who had progressed during or after 1-2 prior systemic therapies, including at least one ICI. Patients received either this compound-nivolumab combination or this compound monotherapy. Surprisingly, the study demonstrated that median PFS was actually longer in the monotherapy arm (7.4 months) compared to the combination arm (5.7 months), with a hazard ratio of 1.10 (95% CI: 0.84-1.43; p=0.49) [4] [3]. These findings challenge conventional assumptions about ICI rechallenge strategies in previously treated RCC patients.

Earlier phase studies provided the foundation for the TiNivo-2 trial. The phase Ib/II TiNivo study demonstrated promising antitumor activity with the this compound-nivolumab combination in metastatic RCC, showing an objective response rate of 56% and disease control rate of 96% [5]. With a median follow-up of 19.0 months, the median PFS was 18.9 months, with similar outcomes observed in both treatment-naïve and previously treated patients [5]. The TIVO-3 phase 3 trial established this compound's efficacy in relapsed/refractory RCC, demonstrating superior PFS compared to sorafenib (5.6 vs. 3.9 months; HR: 0.73) in patients who had received at least two prior systemic therapies [1].

Table 1: Efficacy Outcomes from Key this compound Clinical Trials

Trial (Phase) Patient Population Treatment Arms Median PFS (months) ORR Key Findings
TiNivo-2 (Phase 3) Post-ICI RCC (1-2 prior lines) This compound + Nivolumab 5.7 Not reported No benefit to ICI rechallenge
TiNivo-2 (Phase 3) Post-ICI RCC (1-2 prior lines) This compound monotherapy 7.4 Not reported Superior to combination
TiNivo (Phase 1b/2) mRCC (48% treatment-naïve) This compound + Nivolumab 18.9 56% Promising efficacy in mixed population
TIVO-3 (Phase 3) Relapsed/refractory RCC (2-3 prior therapies) This compound 5.6 18% Superior to sorafenib
TIVO-3 (Phase 3) Relapsed/refractory RCC (2-3 prior therapies) Sorafenib 3.9 8% Control arm
Safety and Tolerability Profile

The safety profile of this compound-based therapies reveals a predictable pattern of class-effects with distinct characteristics. In the TiNivo-2 trial, serious adverse events occurred in 32% of patients receiving this compound-nivolumab compared to 37% with this compound monotherapy [3]. The most common treatment-emergent adverse events included hypertension (37% combination vs. 40% monotherapy), fatigue (29% vs. 40%), diarrhea (30% vs. 36%), and nausea (16% vs. 28%) [6]. The this compound-nivolumab combination demonstrated a favorable safety profile relative to other TKI-ICI combinations, with lower rates of treatment discontinuation due to adverse events [5] [3].

Patient-reported outcomes (PROs) from the TiNivo-2 trial provide valuable insights into the patient experience during treatment. PROs assessed using the FKSI-DRS and EORTC QLQ-C30 questionnaires demonstrated comparable quality of life between treatment arms, with no significant changes in symptom scores over time [6]. Approximately 75% of all patients reported improved or stable kidney cancer and cancer-treatment related symptoms in both treatment arms, supporting the preservation of quality of life during treatment [6].

Table 2: Adverse Event Profile of this compound-Based Regimens

Adverse Event This compound + Nivolumab (%, n=168) This compound Monotherapy (%, n=171) Management Recommendations
Hypertension 37 40 Antihypertensives; dose modification for Grade 3; discontinue for Grade 4
Fatigue 29 40 Supportive care; dose modification for persistent Grade 2-3
Diarrhea 30 36 Antidiarrheals; hydration; dose modification for severe cases
Nausea 16 28 Antiemetics; take with food
Decreased appetite 22 27 Nutritional support; small frequent meals
Vomiting 12 21 Antiemetics; dose modification if severe
Asthenia Reported Reported Activity conservation; assess for other contributors
Any Grade 3/4 AE 80 (in phase Ib/II) Lower than sorafenib in TIVO-3 Dose modification per protocol

Mechanism of Action and Immunomodulatory Effects

Direct Antiangiogenic Activity

This compound exerts its primary antitumor effect through potent inhibition of vascular endothelial growth factor receptors (VEGFRs). As a highly selective tyrosine kinase inhibitor, this compound targets VEGFR-1, -2, and -3 at nanomolar concentrations, with minimal off-target activity against other kinases [7] [1]. This selectivity profile distinguishes it from earlier, broader-spectrum TKIs and potentially contributes to its improved tolerability. The inhibition of VEGFR signaling blocks downstream pathways including ERK phosphorylation, ultimately suppressing tumor angiogenesis by reducing endothelial cell proliferation, migration, and survival [2]. This antiangiogenic effect starves tumors of essential oxygen and nutrients, inhibiting tumor growth and progression.

The pharmacodynamic effects of this compound have been validated through assessment of serum soluble VEGFR2 (sVEGFR2) levels, which demonstrate a time- and exposure-dependent decrease following treatment initiation [7]. This reduction in sVEGFR2 serves as a biomarker of VEGFR pathway inhibition and confirms target engagement. Additional direct effects include reduction of tumor vascular permeability and normalization of the remaining tumor vasculature, which may improve drug delivery to tumor tissues [7] [1].

Immunomodulatory Mechanisms

Beyond its direct antiangiogenic effects, this compound modulates the immunosuppressive tumor microenvironment through several mechanisms. Preclinical studies demonstrate that this compound-mediated inhibition of the c-Kit/SCF signaling axis reduces the accumulation of immunosuppressive cell populations, including regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) [2]. In HCC patients treated with this compound, researchers observed a significant reduction in circulating Tregs and MDSCs, which correlated with improved overall survival [2]. This immunomodulatory effect resulted from this compound-mediated blockade of c-Kit/SCF signaling, impacting ERK2 phosphorylation specifically in Tregs and MDSCs [2].

The combination of this compound with nivolumab creates a synergistic antitumor environment by simultaneously targeting complementary pathways: this compound reduces immunosuppressive cell populations and normalizes the tumor vasculature, while nivolumab blocks PD-1-mediated T-cell inhibition, thereby enhancing antitumor immunity [3]. This mechanistic rationale supported the development of the this compound-nivolumab combination, despite the recent clinical findings from TiNivo-2 suggesting limited additional benefit from ICI rechallenge in the post-ICI setting [4] [3].

G cluster_this compound This compound Mechanism (VEGFR TKI) cluster_immune Immunomodulatory Effects cluster_nivo Nivolumab Mechanism (anti-PD-1) Tivo This compound VEGFR VEGFR-1/2/3 Tivo->VEGFR Inhibits cKit c-Kit Receptor Tivo->cKit Inhibits Angiogenesis Inhibits Angiogenesis VEGFR->Angiogenesis Stimulates Combined Enhanced Antitumor Immunity Angiogenesis->Combined VEGF VEGF Ligand VEGF->VEGFR Binds Tregs Reduces Tregs/MDSCs cKit->Tregs Promotes ImmuneEnv Improved Immune Environment Tregs->ImmuneEnv Leads to SCF SCF Ligand SCF->cKit Binds ImmuneEnv->Combined Nivo Nivolumab PD1 PD-1 Receptor Nivo->PD1 Blocks Tcell T-cell Activation PD1->Tcell Inhibits PDL1 PD-L1/PD-L2 PDL1->PD1 Binds Tcell->Combined

Figure 1: Mechanism of Action of this compound and Nivolumab Combination Therapy

Treatment Protocols and Practical Applications

Dosing and Administration

The recommended dosing for this compound monotherapy in relapsed or refractory advanced RCC is 1.34 mg orally once daily for 21 days followed by a 7-day rest period in 28-day cycles [7] [1]. When used in combination with nivolumab based on the TiNivo-2 protocol, the this compound dose should be reduced to 0.89 mg orally once daily on the same schedule, while nivolumab is administered at 480 mg intravenously on day 1 of each 28-day cycle [3] [6]. This dose reduction in the combination setting was implemented following agreements with regulatory authorities due to the potential risk of higher rates of grade 3/4 hypertension [6].

This compound should be administered without regard to food, and capsules must be swallowed whole with a glass of water without opening or crushing [1]. If a dose is missed, it should be skipped and the next dose taken at the regularly scheduled time; double doses should not be administered to make up for missed doses [1]. Treatment should continue until disease progression or unacceptable toxicity, with regular monitoring for adverse events and potential dose modifications as needed [7] [1].

Toxicity Management and Dose Modification

Effective management of treatment-related adverse events is crucial for maintaining patients on therapy and optimizing outcomes. Hypertension is the most frequently observed adverse event, occurring in 45% of patients receiving this compound monotherapy (with 22% experiencing grade 3 or higher) [1]. The median time to onset is approximately 2 weeks, but hypertension has been reported as late as 192 weeks after initiation [1]. Blood pressure must be controlled prior to initiating therapy, monitored after 2 weeks, and then at least monthly thereafter [1].

Table 3: Dose Modification Guidelines for this compound-Related Toxicities

Toxicity Type Grade Recommended Action Rechallenge Considerations
Hypertension Grade 3 (despite optimal antihypertensives) Withhold; resume at reduced dose (0.89 mg) when improves to ≤Grade 2 Continue antihypertensives; monitor weekly until controlled
Hypertension Grade 4 Permanently discontinue Not recommended
Cardiac Failure Grade 3 Withhold; resume at reduced dose or discontinue based on severity/persistence Carefully assess benefit-risk before rechallenge
Arterial Thromboembolic Event Any grade Permanently discontinue Not recommended
Venous Thromboembolism Severe or life-threatening Permanently discontinue Consider alternative anticoagulation if benefit outweighs risk
Hemorrhagic Events Grade 3 or 4 Permanently discontinue Not recommended
Proteinuria ≥2 g/24 hours Withhold; resume at reduced dose when improves to ≤2 g/24 hours Monitor urinalysis regularly
Nephrotic syndrome Any occurrence Permanently discontinue Not recommended
RPLS Any grade Permanently discontinue Not recommended
Other Adverse Effects Grade 2 or 3 (persistent/intolerable) Withhold; resume at reduced dose when improves to Grade 0-1 Consider prophylactic measures
Other Adverse Effects Grade 4 Permanently discontinue Not recommended

For patients with moderate hepatic impairment (total bilirubin >1.5-3 times ULN with any AST), the this compound dose should be reduced to 0.89 mg once daily [1]. No dosage adjustment is necessary for patients with mild hepatic impairment or renal impairment [1]. In cases where dose reduction is required, the this compound dose should be decreased from 1.34 mg to 0.89 mg, or from 0.89 mg to 0.6 mg if further reduction is needed [1]. Gastrointestinal adverse effects such as diarrhea, nausea, and vomiting should be managed with appropriate supportive medications before implementing dose reductions or treatment interruptions [1].

Research Applications and Future Directions

Biomarker Development

Current research efforts focus on identifying predictive biomarkers to guide patient selection for this compound-based therapies. Potential biomarkers under investigation include serum soluble VEGFR2 (sVEGFR2), which demonstrates a time- and exposure-dependent decrease following this compound initiation and may serve as a pharmacodynamic marker of VEGFR inhibition [7]. In HCC studies, reduction in Foxp3+c-Kit+pERK+Tregs following this compound treatment correlated significantly with progression-free survival, suggesting this may represent a potential biomarker of response [2]. Additionally, baseline CD4+PD-1+T cell levels and the CD4+T cell:Treg ratio have shown correlation with overall survival outcomes [2].

The TiNivo-2 study incorporated prospective biomarker analyses, including assessment of how immediate prior therapy (ICI vs. non-ICI) influences treatment outcomes [4] [3]. In patients with ICI as their immediate prior therapy, median PFS was 7.4 months with this compound-nivolumab compared to 9.2 months with this compound monotherapy [3]. In contrast, when non-ICI therapy was the most recent treatment, both arms showed similarly lower median PFS of 3.7 months [3]. These findings suggest that the nature of immediate prior therapy may influence outcomes and should be considered in treatment sequencing decisions.

Combination Therapy Strategies

Despite the results of the TiNivo-2 trial, research continues to explore optimal combination strategies for this compound. The immunomodulatory properties of this compound, particularly its ability to reduce Treg and MDSC populations through c-Kit/SCF pathway inhibition, provide a strong rationale for combination with other immunotherapeutic approaches beyond PD-1 inhibition [2]. Ongoing clinical trials are investigating this compound in combination with novel immuno-oncology agents targeting complementary pathways in the tumor microenvironment [1].

Additional research directions include evaluating this compound in other solid tumors such as hepatocellular carcinoma and ovarian cancer, where its antiangiogenic and immunomodulatory effects may provide clinical benefit [1]. The favorable toxicity profile and selective VEGFR targeting make this compound an attractive candidate for combination regimens where minimizing overlapping toxicities is crucial for maintaining dose intensity and treatment duration [3] [1].

G cluster_preTreatment Pre-Treatment Assessment cluster_armA Arm A: this compound + Nivolumab cluster_armB Arm B: this compound Monotherapy Start Patient with Advanced RCC Eligibility Eligibility Criteria: - Advanced RCC with clear cell component - Progression after 1-2 prior therapies - At least one prior ICI - ECOG PS 0-1 - Adequate organ function Start->Eligibility Screening Screening Assessments: - Blood pressure control - Urinalysis for proteinuria - Thyroid function panel - Pregnancy test (if applicable) - Tumor imaging Eligibility->Screening Randomization Randomization 1:1 Screening->Randomization DoseA1 This compound 0.89 mg orally daily Days 1-21 of 28-day cycle Randomization->DoseA1 50% DoseB This compound 1.34 mg orally daily Days 1-21 of 28-day cycle Randomization->DoseB 50% DoseA2 Nivolumab 480 mg IV Day 1 of each 28-day cycle DoseA1->DoseA2 Monitoring Treatment Monitoring: - Blood pressure every 2 weeks initially - Regular assessment for adverse events - Tumor assessment every 8-12 weeks - PRO assessments (FKSI-DRS, EORTC QLQ-C30) DoseA2->Monitoring DoseB->Monitoring Decision Continue until: Disease progression or Unacceptable toxicity or Completed 2 years of nivolumab Monitoring->Decision Decision->Monitoring Continue End Treatment Discontinuation Follow-up for survival Decision->End Discontinue

Figure 2: TiNivo-2 Study Treatment Protocol Workflow

Conclusion

The investigation of this compound in combination with nivolumab represents an important chapter in the evolution of RCC treatment. While the TiNivo-2 phase 3 trial demonstrated that ICI rechallenge with this combination provided no additional efficacy benefit compared to this compound monotherapy in the post-ICI setting, this compound monotherapy continues to show meaningful clinical activity with a favorable toxicity profile [4] [3]. These findings have significant implications for clinical practice and drug development, suggesting that ICI rechallenge strategies should be discouraged in patients with advanced RCC who have progressed on prior ICI-based regimens [3].

The future role of this compound in RCC management will likely focus on its monotherapy application in later-line settings and potential combinations with novel immunotherapeutic agents beyond PD-1 inhibition. The drug's selective VEGFR targeting and modulation of immunosuppressive cell populations continue to make it an attractive agent for further clinical investigation [2] [1]. Ongoing research should focus on optimizing patient selection through biomarker development and exploring sequential treatment strategies that leverage this compound's unique pharmacokinetic and pharmacodynamic properties to maximize clinical benefit for patients with advanced RCC.

References

Tivozanib clinical trial protocols phase I II III

Author: Smolecule Technical Support Team. Date: February 2026

Tivozanib Phase III Clinical Trial Protocols

Trial Element TIVO-3 Trial [1] TiNivo-2 Trial [2] [3]
Clinical Phase Phase 3 Phase 3
Study Objective Compare efficacy/safety of this compound vs. Sorafenib as 3rd/4th-line therapy. Compare efficacy/safety of this compound monotherapy vs. This compound + Nivolumab in ICI-pre-treated patients.
Patient Population Metastatic RCC; ≥2 prior systemic therapies (incl. ≥1 VEGFR TKI). Locally advanced/metastatic RCC with clear cell component; progression during/after prior ICI therapy.
Randomization & Arms 1:1 to this compound or Sorafenib. 1:1 to this compound monotherapy or this compound + Nivolumab.
Stratification Factors IMDC risk category; type of prior therapy. Not specified in results.

| Treatment Protocol | This compound: 1.5 mg orally, once daily (3 weeks on/1 week off). Sorafenib: 400 mg orally, twice daily (continuously). | Monotherapy: this compound 1.34 mg orally, once daily (21 days on/7 days off). Combination: this compound 0.89 mg (same schedule) + Nivolumab IV on Day 1 of each 28-day cycle. | | Primary Endpoint | Progression-free survival (PFS) by independent review. | Progression-free survival (PFS). | | Key Secondary Endpoints | Overall survival (OS), objective response rate (ORR), safety. | OS, ORR, duration of response, safety. |

Detailed Experimental Protocols & Key Findings

For researchers aiming to understand the translational evidence and clinical application of this compound, the following details on trial outcomes and pharmacology are essential.

TIVO-3: Efficacy in Later-Line Treatment

The TIVO-3 trial established this compound's role in heavily pre-treated metastatic RCC patients.

  • Key Efficacy Results: this compound demonstrated a statistically significant improvement in median PFS compared to sorafenib (5.6 months vs. 3.9 months; HR 0.73; 95% CI 0.56-0.94; p=0.016) [1].
  • Safety Profile: The most common grade 3 or 4 treatment-related adverse event was hypertension (20% with this compound vs. 14% with sorafenib). The overall incidence of serious treatment-related adverse events was similar between arms (11% vs. 10%) [1]. A pooled safety analysis across phase III trials confirmed that hypertension is the most frequent notable AE, while other Grade 3-4 TEAEs occur at lower and comparable rates [2].
TiNivo-2: Activity in the Post-Immunotherapy Setting

The TiNivo-2 trial evaluated this compound with or without nivolumab in patients whose disease progressed after prior immune checkpoint inhibitor (ICI) therapy.

  • Key Finding: The addition of nivolumab to this compound did not significantly improve outcomes compared to this compound monotherapy, which showed clinically meaningful activity on its own [2] [3].
  • Subgroup Analysis (2025): A recent subgroup analysis of TiNivo-2 provided deeper insights into this compound monotherapy's performance after specific contemporary frontline regimens [3]:
    • After ipilimumab + nivolumab: Median PFS was 9.20 months, with an ORR of 32.4%.
    • After a VEGFR-TKI + ICI: Median PFS was 7.43 months, with an ORR of 22%.
Dosing and Safety Management

This compound's approved dosage is 1.5 mg orally once daily for 21 days, followed by 7 days off, in a 28-day cycle [4] [5]. However, the TiNivo-2 trial used a 1.34 mg dose for monotherapy and a reduced 0.89 mg dose when combined with nivolumab [3], indicating that dose adjustment may be necessary in combination regimens.

Based on the U.S. prescribing information, the following safety warnings and precautions are critical for clinical protocol design [4]:

  • Hypertension: Monitor and treat as needed. Dose reduction is recommended for persistent hypertension; discontinue for severe or uncontrollable hypertension.
  • Cardiac Toxicity: Monitor for signs of cardiac failure and ischemia. Manage with dose interruption, reduction, or discontinuation.
  • Other Key Risks: Include venous/arterial thromboembolic events, hemorrhagic events, proteinuria, GI perforation, and thyroid dysfunction. Requires regular monitoring.
  • Drug Interactions: Avoid concomitant use with strong CYP3A4 inducers.
  • Wound Healing: Withhold this compound for at least 24 days prior to elective surgery.

Mechanistic and Translational Insights

For preclinical research, this compound (AV-951) is characterized as a potent, next-generation pan-VEGFR inhibitor with picomolar affinity (IC₅₀ of 160 pM for VEGFR-2) and high selectivity, minimizing off-target kinase inhibition [6] [7]. This mechanistic precision makes it a valuable tool compound for dissecting VEGFR pathway dependencies.

The diagram below illustrates the primary signaling pathway targeted by this compound and its cellular consequences.

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Pathway Pathway VEGFR->Pathway Activates Prolif Prolif Pathway->Prolif Survival Survival Pathway->Survival Angiogenesis Angiogenesis Pathway->Angiogenesis This compound This compound This compound->VEGFR Inhibits

Application Note for Research and Development

The collective data from these trials support the following strategic considerations for drug development professionals:

  • Clinical Positioning: this compound monotherapy is a validated treatment option for patients with advanced RCC following prior therapy, including both VEGFR-TKIs and ICIs [1] [3].
  • Combination Strategy: The results from TiNivo-2 suggest that combining this compound with a PD-1 inhibitor in the second-line setting does not provide a significant efficacy advantage over monotherapy, guiding future combination trial designs away from this specific approach [2] [3].
  • Translational Research: The drug's high selectivity makes it an excellent tool for preclinical studies aiming to isolate VEGFR-dependent oncogenic signaling without the confounding effects of broad off-target inhibition [6] [7].

References

Comprehensive Application Notes: Neuropilin-1 (NRP-1) Biomarker Analysis in Tivozanib Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tivozanib and Neuropilin-1 Biomarker Potential

This compound is a potent and selective oral inhibitor of vascular endothelial growth factor receptors (VEGFR-1, -2, and -3) that has been investigated for the treatment of various solid tumors, including metastatic colorectal cancer (mCRC). The BATON-CRC clinical trial (Phase II) compared this compound plus mFOLFOX6 versus bevacizumab plus mFOLFOX6 in patients with previously untreated metastatic colorectal cancer. While the primary analysis demonstrated that this compound/mFOLFOX6 provided progression-free survival (PFS) comparable to but not superior to bevacizumab/mFOLFOX6, subsequent biomarker analysis revealed a potentially significant finding: neuropilin-1 (NRP-1) expression levels may predict differential response to this compound therapy [1].

NRP-1 is a transmembrane glycoprotein receptor that initially gained attention for its role in neuronal guidance and angiogenesis. Unlike traditional VEGF receptors, NRP-1 lacks intracellular tyrosine kinase domains and functions primarily as a co-receptor that enhances and modulates signaling through various pathways, particularly VEGFR-2 mediated signaling [2]. In the context of cancer biology, NRP-1 is overexpressed in various malignancies, including colorectal cancer, hepatocellular carcinoma, and cholangiocarcinoma, where it contributes to tumor progression and therapy resistance through multiple mechanisms [3]. The discovery that NRP-1 expression might serve as a predictive biomarker for this compound response represents a significant advancement in personalized cancer therapy, potentially enabling better patient stratification and treatment outcomes.

BATON-CRC Trial and NRP-1 Biomarker Findings

Clinical Trial Design and Outcomes

The BATON-CRC trial was a randomized, open-label Phase II study that enrolled treatment-naïve patients with stage IV metastatic colorectal cancer. Patients received mFOLFOX6 every 2 weeks of each 28-day cycle plus either This compound (orally 1.5 mg once daily for 21 days) or bevacizumab (intravenously 5 mg/kg every 2 weeks). The primary endpoint was investigator-assessed progression-free survival, with secondary endpoints including overall survival, overall response rate, duration of response, time to treatment failure, and biomarker subgroup analyses [1].

The trial results demonstrated that the this compound combination regimen provided median PFS of 9.4 months compared to 10.7 months with the bevacizumab regimen (HR = 1.091; CI, 0.693-1.718; P = 0.706). Although this did not meet the prespecified superiority endpoint, the comparable efficacy prompted further investigation of potential biomarkers that might identify patient subsets with enhanced response to this compound [1].

NRP-1 Biomarker Analysis

Post-hoc analysis of the BATON-CRC trial data revealed a potentially important relationship between NRP-1 expression levels and this compound efficacy. The findings indicated:

  • Patients with low NRP-1 expression showed a potential difference in this compound-specific PFS
  • Patients with high NRP-1 expression did not demonstrate significant PFS benefit with this compound
  • The predictive value of NRP-1 appeared specific to this compound rather than bevacizumab

These results suggest that NRP-1 expression status may serve as a predictive biomarker for this compound response, potentially enabling better patient selection in future clinical applications [1].

Table 1: BATON-CRC Trial Overview and NRP-1 Biomarker Findings

Trial Aspect Details
Trial Phase Phase II Randomized
Patient Population Treatment-naïve stage IV metastatic colorectal cancer
Treatment Arms This compound + mFOLFOX6 vs. Bevacizumab + mFOLFOX6
Primary Endpoint Progression-free survival (PFS)
Median PFS Results This compound: 9.4 months vs. Bevacizumab: 10.7 months (HR=1.091)
NRP-1 Biomarker Finding Potential differential this compound benefit in low NRP-1 patients
Statistical Significance Did not meet prespecified superiority boundary
Clinical Implications NRP-1 as potential predictive biomarker for future study

Biological Basis of NRP-1 as a Therapeutic Target

Molecular Structure and Expression Patterns

Neuropilin-1 is a 120 kDa transmembrane glycoprotein that forms part of a small family of plasma membrane-spanning receptors, with NRP-2 being its only known homolog. The extracellular portion of NRP-1 consists of several distinct domains: two Cubilin homology (CUB) domains (a1/a2), two FV/VIII domains (b1/b2), and a meprin/A5-protein/receptor protein-tyrosine phosphatase mu (MAM) domain. These structural elements facilitate interactions with various ligands and co-receptors. The protein's short cytoplasmic domain (44 amino acids) lacks intrinsic enzymatic activity but contains a PDZ-binding motif that enables interactions with intracellular signaling adapters [2].

NRP-1 expression demonstrates distinct tissue distribution patterns. During development, NRP-1 is preferentially expressed on arterial endothelial cells, while NRP-2 is found on venous and lymphatic endothelial cells. In adult tissues, NRP-1 is highly expressed in heart and placenta, with moderate expression in lung, liver, skeletal muscle, kidney, and pancreas. Pathologically, NRP-1 overexpression has been documented in numerous cancers, including brain, breast, lung, colon, ovarian, and prostate cancers [2]. A recent meta-analysis confirmed that NRP-1 overexpression correlates with poorer survival in liver cancer patients and increased risk of vascular invasion and metastasis in both colorectal and liver cancers [3].

NRP-1 Function in VEGF Signaling and Angiogenesis

The role of NRP-1 as a co-receptor for VEGFR-2 represents its most characterized function in angiogenesis. NRP-1 binds to VEGF165, one of the predominant VEGF-A splice variants, through its specific b1 domain, enhancing VEGFR-2 activation and downstream signaling. This co-receptor function facilitates several pro-angiogenic processes:

  • Enhanced VEGF binding affinity and retention on endothelial cell surfaces
  • Strengthened VEGFR-2 signaling through complex formation
  • Modulation of downstream pathways including RAS/MAPK and PI3K/AKT
  • Integration with other signaling systems such as TGF-β and integrin pathways

The following Graphviz diagram illustrates the central role of NRP-1 in VEGF-mediated signaling pathways:

NRP1 VEGF Signaling VEGF VEGF NRP1 NRP1 VEGF->NRP1 Binding VEGFR2 VEGFR2 VEGF->VEGFR2 Primary Receptor NRP1->VEGFR2 Co-receptor Complex Plexin Plexin NRP1->Plexin Semaphorin Signaling RAS/MAPK\nPathway RAS/MAPK Pathway VEGFR2->RAS/MAPK\nPathway Activation PI3K/AKT\nPathway PI3K/AKT Pathway VEGFR2->PI3K/AKT\nPathway Activation STAT Pathway STAT Pathway VEGFR2->STAT Pathway Activation Cytoskeletal\nReorganization Cytoskeletal Reorganization Plexin->Cytoskeletal\nReorganization Regulates Cell Proliferation Cell Proliferation RAS/MAPK\nPathway->Cell Proliferation Cell Survival Cell Survival PI3K/AKT\nPathway->Cell Survival Gene Expression Gene Expression STAT Pathway->Gene Expression This compound This compound This compound->VEGFR2 Inhibits

Diagram 1: NRP-1 in VEGF Signaling Pathways. This diagram illustrates the central role of neuropilin-1 as a co-receptor in VEGF-mediated signaling and the point of this compound inhibition.

Beyond VEGF signaling, NRP-1 interacts with multiple other receptor tyrosine kinases (including MET, PDGFR, and TGF-β receptors) and participates in integrin-mediated adhesion processes. These diverse interactions position NRP-1 as a key modulator of multiple aspects of tumor biology, including angiogenesis, cell survival, migration, and invasion [2] [3]. The ability of NRP-1 to influence these fundamental processes explains its association with aggressive tumor phenotypes and its potential value as both a therapeutic target and predictive biomarker.

Methodologies for NRP-1 Biomarker Analysis

Immunohistochemistry (IHC) Protocol

Immunohistochemical analysis of NRP-1 expression represents the most widely utilized method for biomarker assessment in clinical tissue samples. The following protocol is adapted from methodologies employed in multiple studies included in the recent meta-analysis of NRP-1 in gastrointestinal cancers [3]:

Table 2: Immunohistochemistry Protocol for NRP-1 Detection

Step Reagents and Specifications Conditions Quality Controls
Tissue Preparation 4% neutral buffered formalin; 24h fixation Room temperature Fixed tissue control
Embedding and Sectioning Paraffin embedding; 4μm sections - Section adhesion verification
Deparaffinization and Rehydration Xylene and ethanol series (100-70%) Room temperature Complete paraffin removal check
Antigen Retrieval Citrate buffer (pH 6.0) or EDTA (pH 8.0) 95-100°C, 20min Optimal retrieval validation
Primary Antibody Incubation Anti-NRP-1 antibody (e.g., Clone A-12) 1:100 dilution, 4°C overnight Positive and negative controls
Detection System HRP-labeled polymer detection 30min, room temperature Endogenous peroxidase block
Chromogen Development DAB substrate incubation 5-10min, monitoring intensity Reaction time standardization
Counterstaining and Mounting Hematoxylin; permanent mounting medium Standard protocols Staining intensity validation

Scoring and Interpretation: NRP-1 expression is typically evaluated using a semiquantitative scoring system that incorporates both staining intensity and percentage of positive tumor cells. The most common approach involves:

  • Staining intensity: Scored on a scale of 0-3 (0 = negative, 1 = weak, 2 = moderate, 3 = strong)
  • Percentage of positive cells: Categorized as 0 (0%), 1 (1-25%), 2 (26-50%), 3 (51-75%), or 4 (76-100%)
  • Combined score: Calculated as intensity score × percentage score, with cutoff values determined for "high" versus "low" expression (commonly >1 or >median value)

This methodology allows for standardized assessment of NRP-1 protein expression in formalin-fixed, paraffin-embedded tumor tissues, facilitating correlation with clinical outcomes [3].

RNA Sequencing and Quantitative Analysis

Transcriptomic analysis of NRP-1 expression provides an alternative or complementary approach to protein-based detection methods. The following workflow outlines the RNA-based assessment of NRP-1:

  • RNA Extraction: High-quality total RNA isolation from tumor tissues using validated kits with quality control (RNA Integrity Number >7.0)
  • Library Preparation: Strand-specific RNA sequencing libraries prepared using poly-A selection or ribosomal RNA depletion protocols
  • Sequencing: High-throughput sequencing on Illumina platforms to achieve minimum 30 million paired-end reads per sample
  • Bioinformatic Analysis:
    • Read alignment to reference genome (e.g., GRCh38) using splice-aware aligners
  • Gene-level quantification using transcript compatibility counts or similar methods
  • Normalization and differential expression analysis using standardized pipelines
  • NRP-1 expression level stratification based on median expression or optimal cut-point determination

This RNA-seq approach was utilized in several studies included in the meta-analysis of NRP-1 in gastrointestinal cancers, providing robust quantitative data on NRP-1 transcript levels [3]. The continuous nature of RNA-seq data also enables more sophisticated statistical modeling of the relationship between NRP-1 expression and therapeutic response.

Data Analysis and Biomarker Validation Strategies

Statistical Considerations for Biomarker Analysis

Robust statistical methodology is essential for validating NRP-1 as a predictive biomarker for this compound response. The following approaches are recommended based on the BATON-CRC trial methodology and recent biomarker standards:

  • Primary Analysis: Comparison of progression-free survival between treatment arms within NRP-1 biomarker subgroups using Cox proportional hazards models with stratification factors
  • Biomarker-Treatment Interaction: Formal test for interaction between NRP-1 status (high/low) and treatment assignment using an interaction term in the Cox model
  • Cut-point Optimization: Determination of optimal NRP-1 expression cutoff using maximally selected rank statistics or similar methods, with validation in independent cohorts
  • Multivariable Adjustment: Adjustment for potential confounders including performance status, tumor location, and prior adjuvant therapy

The BATON-CRC trial employed these methodologies in their post-hoc analysis, revealing a potential differential effect of this compound based on NRP-1 expression levels [1]. This approach aligns with current guidelines for biomarker analysis in randomized clinical trials.

Interpretation Guidelines and Clinical Application

Based on the BATON-CRC findings and the biological role of NRP-1, the following interpretation framework is proposed for implementing NRP-1 biomarker testing in clinical practice:

  • Low NRP-1 Expression: Patients may derive greater benefit from This compound-based therapy due to potentially enhanced VEGFR inhibition efficiency in this subset
  • High NRP-1 Expression: Patients may show limited additional benefit from this compound compared to other anti-angiogenic agents, potentially due to compensatory signaling pathways engaged by NRP-1
  • Integrative Assessment: NRP-1 status should be considered alongside other established biomarkers (e.g., MSI status, RAS mutations in colorectal cancer) for comprehensive treatment planning

The following Graphviz diagram illustrates the complete workflow for NRP-1 biomarker analysis in the context of this compound therapy:

NRP1 Biomarker Analysis Workflow Tumor Tissue\nBiopsy Tumor Tissue Biopsy Formalin Fixation\nand Embedding Formalin Fixation and Embedding Tumor Tissue\nBiopsy->Formalin Fixation\nand Embedding Tissue Sectioning\n(4μm) Tissue Sectioning (4μm) Formalin Fixation\nand Embedding->Tissue Sectioning\n(4μm) IHC Analysis IHC Analysis Tissue Sectioning\n(4μm)->IHC Analysis RNA Extraction\nand QC RNA Extraction and QC Tissue Sectioning\n(4μm)->RNA Extraction\nand QC NRP-1 Protein\nScoring NRP-1 Protein Scoring IHC Analysis->NRP-1 Protein\nScoring RNA Sequencing RNA Sequencing RNA Extraction\nand QC->RNA Sequencing Transcript\nQuantification Transcript Quantification RNA Sequencing->Transcript\nQuantification Biomarker\nClassification Biomarker Classification NRP-1 Protein\nScoring->Biomarker\nClassification Transcript\nQuantification->Biomarker\nClassification NRP-1 Low NRP-1 Low Biomarker\nClassification->NRP-1 Low NRP-1 High NRP-1 High Biomarker\nClassification->NRP-1 High Treatment Decision\nSupport Treatment Decision Support Response Monitoring Response Monitoring Treatment Decision\nSupport->Response Monitoring NRP-1 Low->Treatment Decision\nSupport NRP-1 High->Treatment Decision\nSupport PFS and OS\nAnalysis PFS and OS Analysis Response Monitoring->PFS and OS\nAnalysis

Diagram 2: NRP-1 Biomarker Analysis Workflow. This diagram illustrates the complete process from tissue acquisition through biomarker classification to treatment decision support.

Conclusion and Future Directions

The post-hoc analysis of the BATON-CRC trial suggests that NRP-1 expression levels may serve as a predictive biomarker for response to this compound in metastatic colorectal cancer. While the primary trial endpoint was not met, this biomarker hypothesis generates valuable insights for future drug development and personalized therapy approaches. The biological plausibility of this association is supported by NRP-1's well-characterized role as a co-receptor in VEGF signaling and its broader functions in tumor angiogenesis and progression [2] [3].

Several critical next steps are recommended to advance this biomarker concept:

  • Prospective Validation: Conduct prospective clinical trials specifically designed to validate NRP-1 as a predictive biomarker for this compound response
  • Standardized Assays: Develop and harmonize NRP-1 detection assays across laboratories to ensure reproducible biomarker classification
  • Mechanistic Studies: Further investigate the biological mechanisms underlying differential this compound sensitivity based on NRP-1 expression status
  • Combination Strategies: Explore therapeutic approaches that simultaneously target both VEGFR and NRP-1 pathways in selected patient populations

The integration of NRP-1 biomarker assessment into clinical development programs for anti-angiogenic therapies represents a promising strategy to enhance treatment precision and improve outcomes for cancer patients. As research in this area advances, NRP-1 may join the growing arsenal of molecular markers that enable truly personalized cancer therapy.

References

Tivozanib patient selection criteria renal cell carcinoma

Author: Smolecule Technical Support Team. Date: February 2026

Tivozanib Application Notes

Drug Characteristics and Mechanism of Action

This compound is an oral, next-generation vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor (TKI). Its design aims to optimize efficacy and tolerability through high selectivity and a long half-life [1] [2].

  • Mode of Action: this compound is a potent and selective inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3 [3] [1]. By blocking these receptors, it inhibits VEGF-induced signaling pathways that are critical for endothelial cell proliferation, migration, survival, and tumor-associated angiogenesis [3]. The targeted inhibition of all three VEGFRs is considered a key differentiator, as each receptor plays a distinct role in cancer angiogenesis [3].
  • Pharmacology: It is characterized as a highly selective VEGFR TKI, which is associated with an improved tolerability profile compared to earlier, less selective TKIs [3] [4].
Patient Selection Criteria

Approval and guideline recommendations for this compound specify a defined patient population within the treatment sequence for advanced RCC. The table below summarizes the core selection criteria based on major regulatory and guideline sources.

Authority Indication / Recommendation Prior Systemic Therapies Required Key Patient Considerations
U.S. FDA [2] [5] Relapsed/refractory advanced RCC Two or more prior therapies
NCCN Guidelines (Category 1) [2] Subsequent therapy for clear cell RCC Two or more prior therapies A preferred regimen in the relapsed/refractory setting.
European Medicines Agency [6] First-line treatment for advanced RCC; or VEGFR & mTOR pathway inhibitor-naïve after one prior cytokine therapy None (1L) or one prior cytokine therapy Not for use after prior VEGFR or mTOR inhibitors.

The clinical scenarios for this compound use are further detailed below:

  • Third-Line (or Later) Treatment in RCC: The most established use is for patients with relapsed or refractory advanced RCC following two or more prior systemic therapies [2] [5]. The NCCN Guidelines assign this a Category 1 recommendation, based on evidence from the TIVO-3 trial [2].
  • Second-Line Treatment Post-Immunotherapy: Recent data from the TiNivo-2 trial support the activity of this compound monotherapy in patients progressing after one prior immune checkpoint inhibitor (ICI)-based regimen [7] [8]. This positions this compound as a viable VEGF-TKI option immediately following frontline immunotherapy combinations (e.g., ipilimumab/nivolumab or a TKI/ICI) [8].
  • First-Line Treatment (EU): The EMA has approved this compound for the first-line treatment of adult patients with advanced RCC [6].

The following diagram illustrates the decision pathway for this compound patient selection in advanced RCC:

G Start Patient with Advanced RCC Line1 First-Line Treatment Start->Line1 EU EMA: Consider this compound (First-Line) Line1->EU EU Context Prog1 Disease Progression on 1st Line ICI Combo? Line1->Prog1 Line2 Second-Line Context Prog2 Disease Progression after ≥2 Prior Therapies? Line2->Prog2 Line3 Third-Line or Later End End EU->End Prog1->Line2 No Tivo2nd Consider this compound (Second-Line) Prog1->Tivo2nd Yes Tivo2nd->End Tivo3rd NCCN Category 1: this compound (Subsequent Therapy) Prog2->Tivo3rd Yes Prog2->End No Tivo3rd->End

Clinical Efficacy Data Summary

The approval and guideline inclusion of this compound are supported by key clinical trials. The table below summarizes quantitative efficacy data from the pivotal TIVO-3 trial and the recent TiNivo-2 study for easy comparison.

Trial (Phase) Patient Population Comparison Progression-Free Survival (PFS) Overall Survival (OS) Objective Response Rate (ORR)

| TIVO-3 (Phase 3) [3] [1] [5] | Relapsed/refractory RCC after ≥2 prior therapies (70% after 2 TKIs) | this compound vs. Sorafenib | 5.6 mo vs. 3.9 mo HR: 0.73; P=0.016 | 16.4 mo vs. 19.2 mo HR: 0.97; P=0.78 (Final) [5] | 18% vs. 8% | | TiNivo-2 (Phase 3) [7] [8] | Advanced RCC after 1-2 prior lines (including an ICI) | this compound (mono) vs. This compound + Nivolumab | 9.2 mo (mono in 2L post-IO) [7] | Data Immature | 22-32% (mono in 2L) [8] |

Experimental Protocol Overview

For research and clinical application, the established dosing and management protocols are as follows.

1. Recommended Dosing and Administration

  • Standard Monotherapy Dose: 1.34 mg taken orally once daily for 21 consecutive days, followed by a 7-day rest period, comprising a 28-day cycle [6] [2] [8].
  • Dose in Clinical Trial Combinations: When combined with nivolumab in the TiNivo-2 study, the this compound dose was reduced to 0.89 mg on the same 21-days-on/7-days-off schedule [9] [8].
  • Treatment Duration: Administration continues until disease progression or unacceptable toxicity [2] [9].

2. Key Clinical Trial Methodology (TiNivo-2) The TiNivo-2 study provides a contemporary model for evaluating this compound in the post-immunotherapy setting [9] [8].

  • Study Design: A Phase 3, randomized, controlled, multicenter, open-label study.
  • Patient Population: Adults with advanced RCC with a clear cell component, who progressed during or after 1 or 2 prior lines of therapy, one of which must have been an Immune Checkpoint Inhibitor (ICI). ECOG performance status of 0 or 1 was required.
  • Randomization and Arms: Patients were randomized 1:1 to:
    • Arm A: this compound monotherapy (1.34 mg).
    • Arm B: this compound (0.89 mg) in combination with intravenous nivolumab (dosed on Day 1 of each cycle).
  • Primary Endpoint: Progression-Free Survival (PFS) assessed by independent review.
  • Key Secondary Endpoints: Overall Survival, Objective Response Rate, Duration of Response, and Safety.

3. Safety and Tolerability Management this compound's safety profile is characterized by side effects common to VEGFR TKIs, but with a potentially lower rate of certain class-specific toxicities like hand-foot skin reaction compared to sorafenib [3] [1].

  • Common Adverse Events: The most common (≥20%) adverse reactions include fatigue, hypertension, diarrhea, decreased appetite, nausea, dysphonia, hypothyroidism, cough, and stomatitis [2].
  • Important Safety Monitoring and Management:
    • Hypertension: Monitor blood pressure regularly and treat with anti-hypertensives. Dose reduction or interruption may be necessary for persistent hypertension [2].
    • Proteinuria: Monitor urine protein throughout treatment. Dose modification is recommended for moderate to severe proteinuria [2].
    • Thyroid Dysfunction: Monitor thyroid function tests before and during therapy [2].
    • Risk of Impaired Wound Healing: Withhold this compound for at least 24 days prior to elective surgery. Do not administer for at least 2 weeks following major surgery until adequate wound healing is confirmed [2].
  • Dose Modifications: For adverse events, the dose can be reduced from 1.34 mg to 0.89 mg, or further to a second reduction of 0.52 mg. Treatment interruption may also be employed [6] [2].

Conclusion

This compound represents an important therapeutic option in the advanced RCC treatment landscape, distinguished by its high selectivity for VEGFR and a favorable tolerability profile. Its primary utility lies in the treatment of patients with relapsed or refractory disease following two or more prior systemic therapies, a setting in which it has received a Category 1 recommendation from the NCCN. Emerging evidence also supports its activity as a second-line agent after progression on modern ICI-based combinations. For researchers and clinicians, understanding these specific selection criteria and the associated clinical evidence is crucial for the appropriate application of this targeted therapy.

References

Tivozanib dose modification guidelines toxicity management

Author: Smolecule Technical Support Team. Date: February 2026

Tivozanib Dosing and Modification Guidelines

The standard this compound (FOTIVDA) dosing regimen is 1.34 mg taken orally once daily for 21 consecutive days, followed by a 7-day treatment break, forming a complete 28-day cycle [1] [2]. Treatment continues until disease progression or unacceptable toxicity.

For adverse reactions requiring dose reduction, the recommended lower dose is 0.89 mg once daily on the same 21-days-on/7-days-off schedule [1] [2]. The table below details specific dose modification guidelines for managing adverse reactions.

Table 1: this compound Dose Modification Guidelines for Adverse Reactions [1] [3] [2]

Adverse Reaction Severity / Criteria Recommended Dose Modification
Hypertension Grade 3 (persisting despite optimal anti-hypertensive therapy) Withhold therapy; resume at reduced dose (0.89 mg) when controlled to ≤ Grade 2.
Grade 4 Permanently discontinue.
Cardiac Failure Grade 3 Withhold until improvement to Grade 0-1 or baseline; resume at reduced dose or discontinue based on severity/persistence.
Grade 4 Permanently discontinue.
Arterial Thromboembolic Event Any Grade (e.g., myocardial infarction, stroke) Permanently discontinue.
Hemorrhagic Events Grade 3 or 4 Permanently discontinue.
Proteinuria ≥ 2 grams per 24 hours Withhold therapy; resume at reduced dose when proteinuria improves to ≤ 2 grams per 24 hours.
Nephrotic Syndrome Permanently discontinue.
Reversible Posterior Leukoencephalopathy Syndrome (RPLS) Any Grade Permanently discontinue.
Other Adverse Effects Persistent or intolerable Grade 2 or 3; Grade 4 laboratory abnormality Withhold until improvement to Grade 0-1 or baseline; resume at reduced dose.
Grade 4 Permanently discontinue.

Management Protocols for Key Toxicities

Beyond dose modification, proactive monitoring and management of specific toxicities are critical for patient safety.

  • Hypertension Management Protocol: Median time to onset is 2 weeks [3].
    • Pre-treatment: Control blood pressure before initiating therapy [3].
    • Monitoring: Check blood pressure after 2 weeks, then at least monthly [3].
    • Intervention: Initiate or optimize anti-hypertensive medication. For persistent Grade 3 hypertension despite medication, implement dose modification as per Table 1 [1].
  • Surgical & Wound Healing Management: VEGFR inhibitors like this compound can impair wound healing.
    • Pre-surgery: Withhold this compound for at least 24 days prior to an elective surgery [1] [3].
    • Post-surgery: Do not administer for at least 2 weeks following major surgery and until adequate wound healing is observed [1] [3].
  • Hepatic Impairment Dosing: Liver function impacts this compound exposure [3] [2].
    • Mild hepatic impairment: No dose adjustment needed.
    • Moderate hepatic impairment: Reduce dose to 0.89 mg once daily (21 days on/7 days off).
    • Severe hepatic impairment: A recommended dosage has not been established; use is not recommended [4] [2].

Clinical Safety Profile of this compound

The safety profile of this compound is characterized by manageable side effects, with hypertension being the most common Grade 3-4 event.

Table 2: Select Adverse Reaction Incidence from Clinical Trials [1] [5] [6]

Adverse Reaction All Grades Incidence Grade 3-4 Incidence
Hypertension 44% - 45% ~20% - 22%
Fatigue / Asthenia ~67% Not Specified
Diarrhea ~43% Not Specified
Nausea ~30% Not Specified
Dysphonia (hoarseness) ~27% Not Specified
Hypothyroidism ~44% <1%
Decreased Appetite ~39% Not Specified
Stomatitis ~21% Not Specified
Proteinuria ~8% ~2%

A pooled analysis of the TIVO-3 and TiNivo-2 phase 3 trials confirmed that hypertension was the most frequent Grade 3-4 treatment-emergent adverse event, occurring in approximately 20% of patients in each cohort [5]. The analysis also noted that the incidence of serious adverse events was lower in the TiNivo-2 study, which treated patients in earlier lines of therapy, suggesting that This compound demonstrates better tolerability in the second-line setting compared to later lines [5].

Experimental & Clinical Workflow

The following diagram outlines the core decision-making protocol for managing patients on this compound therapy, from initial dosing to managing toxicity.

Start Initiate this compound 1.34 mg, 21d on/7d off Monitor Routine Monitoring: - Blood Pressure - Urinalysis (Proteinuria) - Thyroid Function - Symptoms of AE Start->Monitor Decision Adverse Reaction (AE) Occurs? Monitor->Decision Decision->Monitor No Manage Manage AE Symptomatically (e.g., Antihypertensives) Decision->Manage Yes GradeCheck Assess AE Severity (Grade 1-4) Manage->GradeCheck GradeCheck->Monitor Grade 1 Interrupt WITHHOLD this compound GradeCheck->Interrupt Grade 2-3 (Persistent/Intolerable) OR Grade 4 Lab Discontinue PERMANENTLY DISCONTINUE GradeCheck->Discontinue Grade 4 Clinical OR Specific Severe AE* ResumeCheck AE Improved to ≤ Grade 1/Baseline? Interrupt->ResumeCheck Reduce RESUME at REDUCED DOSE (0.89 mg) ResumeCheck->Reduce Yes ResumeCheck->Discontinue No Reduce->Monitor

Figure 1: this compound Dose Modification Clinical Decision Protocol. *Specific Severe AEs requiring permanent discontinuation include: Grade 4 hypertension, any grade arterial thromboembolism, Grade 3/4 hemorrhage, nephrotic syndrome, and any grade RPLS [1] [3].

Conclusion for Clinical Application

This compound offers a viable treatment option for advanced RCC with a definable and manageable toxicity profile. The cornerstone of its successful clinical application lies in:

  • Strict adherence to the 21-days-on/7-days-off dosing schedule to mitigate toxicity accumulation.
  • Proactive and continuous monitoring for hypertension, proteinuria, and other potential adverse events.
  • Prompt intervention following established dose modification guidelines to manage toxicity while attempting to maintain anti-tumor efficacy.

References

Tivozanib treatment duration and continuation criteria

Author: Smolecule Technical Support Team. Date: February 2026

Tivozanib Application Notes

Fundamental Treatment Regimen

The standard dosing schedule for this compound is well-established in clinical practice and trial protocols.

  • Recommended Dosage: 1.34 mg taken orally once daily [1] [2] [3].
  • Treatment Cycle: This dose is taken for 21 consecutive days, followed by a 7-day treatment-free period, comprising a complete 28-day cycle [1] [2] [3].
  • Administration: Can be taken with or without food. The capsule should be swallowed whole with water and not opened [1] [2].
  • Treatment Duration: Cycles are repeated continuously until either disease progression or unacceptable toxicity occurs [1] [2] [3].
Continuation Criteria & Efficacy Evidence

The decision to continue this compound is primarily based on objective efficacy endpoints from pivotal clinical trials. The key evidence supporting its use comes from the TIVO-3 trial, which enrolled patients with advanced RCC who had progressed on two or three prior systemic therapies [4] [5].

Table 1: Efficacy Outcomes of this compound in Relapsed/Refractory Advanced RCC (TIVO-3 Trial)

Endpoint This compound Arm Sorafenib Arm (Control) Hazard Ratio (HR)
Median Progression-Free Survival (PFS) 5.6 months [4] [5] [6] 3.9 months [4] [5] [6] 0.73 (95% CI: 0.56-0.95) [4] [5]
Objective Response Rate (ORR) 18% [4] [5] 8% [4] [5] -
Overall Survival (OS) No statistically significant difference was observed at the primary analysis (HR=0.97) [4]. Long-term follow-up suggested an improving trend (HR=0.89) [6].

The superior PFS and improved response rate are the primary drivers for initiating and continuing this compound. Long-term follow-up data indicates that patients who remain progression-free at landmark time points may achieve particularly meaningful overall survival, supporting continued treatment in these responders [6].

Treatment Modification & Discontinuation Criteria

Managing adverse events (AEs) proactively is crucial for enabling patients to remain on treatment long enough to derive maximum benefit. This compound has a known safety profile, and its AEs are generally manageable with dose modifications and supportive care [7] [4].

Table 2: Guidelines for this compound Dose Modification Based on Adverse Events

Adverse Reaction Severity Recommended Management
Hypertension [1] [2] [3] Grade 3 (persistent despite medication) Withhold dose. Resume at a reduced dose (0.89 mg) when controlled to ≤ Grade 2.
Grade 4 Permanently discontinue.
Other AEs (e.g., fatigue, diarrhea) [2] [3] Persistent or intolerable Grade 2 or 3 Withhold dose. Resume at a reduced dose (0.89 mg) upon improvement to Grade 0-1.
Grade 4 Permanently discontinue.
Proteinuria [1] [2] [3] ≥2 grams/24 hours Withhold dose. Resume at a reduced dose (0.89 mg) when <2 grams/24 hours.
Nephrotic Syndrome Permanently discontinue.
Arterial Thromboembolism, RPLS, Severe Hemorrhage [1] [2] [3] Any grade Permanently discontinue.

A multidisciplinary approach is recommended for optimal AE management, including consulting cardiology for hypertension, nephrology for proteinuria, and dermatology for persistent hand-foot syndrome [7].

Experimental Protocols for Clinical Research

Protocol 1: Efficacy and Safety Monitoring in Clinical Trials

This protocol outlines the key assessments for evaluating this compound in a clinical trial setting for advanced RCC.

  • Patient Eligibility:

    • Key Inclusion: Diagnosis of relapsed/refractory advanced RCC (with clear cell component); progression on ≥2 prior systemic therapies; ECOG Performance Status 0-1; measurable disease per RECIST 1.1 [4].
    • Key Exclusion: Uncontrolled hypertension; active brain metastases; recent thromboembolic event or history of heart failure [4].
  • Baseline Assessments:

    • Clinical: Medical history, physical exam, vital signs (especially blood pressure), ECOG status [8] [3].
    • Laboratory: CBC, comprehensive metabolic panel (including liver and renal function), thyroid function tests (TSH), urinalysis for proteinuria [3].
    • Radiographic: CT or MRI of chest, abdomen, and pelvis for disease staging and baseline tumor measurement per RECIST 1.1 [8].
  • On-Treatment Monitoring:

    • Efficacy: Tumor assessments via CT/MMRI every 8 weeks to evaluate response and progression [8].
    • Safety:
      • Blood Pressure: Monitor 2 weeks after initiation, then at least monthly. Encourage home monitoring [7] [3].
      • Laboratory Tests: Bi-weekly during the first two cycles, then before each subsequent cycle (CBC, chemistry). Periodic urinalysis for proteinuria and thyroid function tests [3].
      • AE Assessment: Continuous monitoring and grading using CTCAE criteria [8].

The following workflow summarizes the core structure of a this compound treatment cycle and efficacy monitoring in clinical trials:

Start Patient Enrollment & Baseline Assessment Cycle 28-Day Treatment Cycle Start->Cycle Sub1 21 Days ON: 1.34 mg this compound daily Cycle->Sub1 Sub2 7 Days OFF: Treatment break Sub1->Sub2 Assess Tumor Assessment Sub2->Assess Every 8 weeks Decision Disease Progression or Unacceptable Toxicity? Assess->Decision Decision:s->Cycle:n No End Treatment Discontinuation Decision:e->End:n Yes

Protocol 2: Pharmacodynamic Biomarker Analysis

This protocol is for investigating the molecular mechanism of action of this compound in a research setting.

  • Objective: To evaluate the inhibitory effect of this compound on the VEGF signaling pathway by measuring changes in plasma biomarkers [8].
  • Sample Collection: Collect patient blood samples in EDTA tubes at baseline (pre-dose) and at predefined intervals after treatment initiation (e.g., Days 8, 15, and 22 of Cycle 1) [8].
  • Sample Processing: Centrifuge blood samples to isolate plasma. Aliquot and store at -80°C until analysis.
  • Biomarker Analysis:
    • Plasma VEGF: Measure using a quantitative immunoassay (e.g., ELISA). An increase in plasma VEGF concentration is expected due to this compound blocking VEGF-VEGFR interaction and feedback upregulation [8].
    • Soluble VEGFR-1 and VEGFR-2 (sVEGFR-1/sVEGFR-2): Measure using quantitative immunoassays. A decrease in these soluble receptors is expected as a pharmacodynamic response to VEGFR inhibition [8].
  • Data Correlation: Correlate the magnitude of biomarker changes (VEGF increase, sVEGFR-1/2 decrease) with clinical efficacy endpoints (e.g., tumor response, PFS) to understand the pharmacodynamic profile.

The diagram below illustrates the molecular pathway targeted by this compound and the corresponding changes in pharmacodynamic biomarkers:

Hypoxia Tumor Hypoxia HIF HIF-α Accumulation Hypoxia->HIF VEGF VEGF Expression ↑ HIF->VEGF VEGFR VEGFR (1,2,3) (Dimerization & Autophosphorylation) VEGF->VEGFR Ligand Binding Angio Angiogenesis & Tumor Growth VEGFR->Angio Tivo This compound Inhibition Tivo->VEGFR Potent and Selective Inhibition PD1 Measurable Biomarker Change: Plasma VEGF Level ↑ Tivo->PD1 Indirect Effect PD2 Measurable Biomarker Change: sVEGFR-1/2 Level ↓ Tivo->PD2 Direct Effect

Conclusion

This compound offers a valuable treatment option for patients with relapsed/refractory advanced RCC. Its favorable efficacy and manageable toxicity profile are supported by robust clinical data. The cornerstone of successful treatment is a structured approach that includes strict adherence to the 21-days-on/7-days-off schedule, vigilant monitoring for adverse events—particularly hypertension and proteinuria—and prompt implementation of evidence-based dose modifications. This disciplined strategy maximizes the potential for patients to remain on treatment and achieve sustained clinical benefit.

References

Clinical Presentation & Management of Tivozanib-Induced Hypertension

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key clinical characteristics and management guidelines for Tivozanib-induced hypertension, based on data from clinical trials and drug labels [1] [2] [3].

Aspect Clinical Data
Incidence (All Grades) 45% - 46% of patients [4] [3] [5]
Incidence (Grade 3+) 22% of patients [3] [5] [6]
Median Time to Onset ~2 weeks (range: from a few days up to 192 weeks) [3] [5]
Hypertensive Crisis 0.8% of patients [5]
Recommended Management Monitor BP after 2 weeks and at least monthly; treat with anti-hypertensives; for persistent Grade 3 hypertension, withhold this compound and resume at a reduced dose upon control; permanently discontinue for Grade 4 hypertension [5] [6]

Preclinical Insights & Experimental Evidence

A 2023 preclinical study provides a proposed mechanism and potential intervention strategy, summarized in the table below [4].

Study Element Findings in Preclinical Model
Proposed Mechanism Involves activation of the AngII / AT1R / ET-1 axis, leading to increased oxidative stress and reduced nitric oxide (NO) bioavailability [4].
Key Molecular Changes ↑ Plasma AngII, ET-1, oxidative stress markers; ↓ NO levels in plasma and aortic tissue [4].
Physiological Effects Elevated SBP, DBP, MAP; reduced urine flow; increased proteinuria; histological damage to aorta, heart, and kidneys [4].
Intervention Co-treatment with the AT1R blocker losartan (10 or 30 mg/kg) prevented the rise in BP and associated vascular, cardiac, and renal toxicity [4].

Detailed Experimental Protocol from Preclinical Study

For researchers aiming to replicate or build upon these findings, here is a summary of the key methodological details from the study by [4]:

  • Animals: C57BL/6 male mice.
  • Treatment Groups:
    • Control
    • This compound alone (1 mg/kg)
    • This compound + Losartan (10 mg/kg)
    • This compound + Losartan (30 mg/kg)
  • Treatment Duration: 3 weeks.
  • Key Measurements and Methods:
    • Hemodynamics: Blood pressure (SBP, DBP, MAP) was recorded every 3 days.
    • Renal Function: Urine flow and proteinuria were measured weekly.
    • Molecular Analysis: Levels of AngII, ET-1, oxidative stress markers, and nitric oxide were measured in plasma and aortic tissues. Specific methods (e.g., ELISA) were implied but not explicitly detailed in the abstract.
    • Histopathology: Aorta, heart, and kidney tissues were examined for morphological changes after the 21-day treatment period.
  • Outcome: The study concluded that AngII and ET-1 are potential targets for managing this compound-induced hypertension.

Proposed Signaling Pathway and Workflow

The diagram below synthesizes the proposed mechanism of this compound-induced hypertension and the protective effect of losartan, as described in the preclinical study [4].

G This compound This compound AngII AngII This compound->AngII Elevates AT1R AT1R AngII->AT1R ET1 ET1 AT1R->ET1 Increases OxidativeStress OxidativeStress AT1R->OxidativeStress Increases NO NO AT1R->NO Decreases Vasoconstriction Vasoconstriction ET1->Vasoconstriction OxidativeStress->Vasoconstriction NO->Vasoconstriction Loss of inhibition Hypertension Hypertension Vasoconstriction->Hypertension Losartan Losartan Losartan->AT1R Blocks

Figure: Proposed pathway for this compound-induced hypertension and Losartan inhibition.

FAQ for Technical Support

Q: What is the evidence for AngII's role in this compound-induced hypertension? A: A 2023 preclinical study demonstrated that this compound treatment significantly increased plasma AngII levels. The critical evidence is that co-administration of the AT1R blocker losartan completely prevented the development of hypertension and associated vascular toxicity, confirming the pathway's central role [4].

Q: What are the key parameters to monitor in a preclinical study on this topic? A: Beyond standard blood pressure monitoring, the cited study recommends tracking proteinuria and urine flow as markers of renal dysfunction. Confirmatory analyses should include measuring AngII, ET-1, oxidative stress markers, and nitric oxide levels in plasma and vascular tissues, complemented by histopathological examination of the aorta, heart, and kidneys [4].

Q: How should hypertension be managed in patients receiving this compound? A: According to clinical guidelines, blood pressure must be controlled prior to initiation. During treatment, BP should be monitored regularly. For persistent Grade 3 hypertension, this compound should be withheld and can be resumed at a reduced dose of 0.89 mg once BP is controlled. Grade 4 hypertension necessitates permanent discontinuation [5] [6].

References

Tivozanib dose reduction adverse events management

Author: Smolecule Technical Support Team. Date: February 2026

Tivozanib Dose Modification Guidelines

The standard dosing for this compound is 1.34 mg taken orally once daily for 21 days, followed by a 7-day rest period, in a 28-day cycle [1] [2]. The dose should be reduced to 0.89 mg for the same schedule in the following scenarios [1] [3] [2]:

Adverse Reaction Severity Dose Modification
Hypertension [3] Grade 3 (persisting despite antihypertensives) Withhold; resume at reduced dose when controlled to ≤Grade 2.
Grade 4 Permanently discontinue.
Cardiac Failure [3] Grade 3 Withhold until improves to Grade 0-1; resume at a reduced dose or discontinue.
Grade 4 Permanently discontinue.
Arterial Thromboembolic Events (e.g., MI, stroke) [3] Any Grade Permanently discontinue.
Venous Thromboembolic Events [2] Severe or life-threatening Permanently discontinue.
Hemorrhagic Events [3] Grade 3 or 4 Permanently discontinue.
Proteinuria [3] ≥2 grams/24 hours Withhold until improves to ≤2 grams/24 hours; resume at a reduced dose.
Nephrotic syndrome Permanently discontinue.
Reversible Posterior Leukoencephalopathy Syndrome (RPLS) [3] Any Grade Permanently discontinue.
Other Adverse Reactions [3] Persistent or intolerable Grade 2 or 3 Withhold until improves to Grade 0-1; resume at reduced dose.
Grade 4 Permanently discontinue.
Hepatic Impairment [1] [2] Moderate (total bilirubin >1.5-3x ULN) Initiate at 0.89 mg.

Adverse Event Profile & Temporal Characteristics

Understanding the frequency and timing of Adverse Events (AEs) is crucial for monitoring in clinical trials.

Common Adverse Events The table below summarizes the most frequently reported adverse reactions associated with this compound from clinical trials and real-world data [1] [4] [5]:

Adverse Event Incidence in Clinical Trials (Package Insert) [1] Significant Signal in Real-World Data (FAERS) [4] [5]
Hypertension 45% (22% ≥Grade 3) Yes (Blood pressure increased)
Fatigue/Asthenia Common Yes
Diarrhea Common Yes
Nausea Common Yes
Decreased Appetite Common Yes
Dysphonia (voice hoarseness) Common Yes
Stomatitis -- Yes
Dyspnea (shortness of breath) -- Yes (Unexpected signal)
Constipation -- Yes (Unexpected signal)
Palmar-Plantar Erythrodysesthesia (hand-foot syndrome) -- Yes (Unexpected signal)

Temporal Onset and Duration An analysis of the phase 3 TIVO-3 trial provided key insights into the timing of AEs [6]:

  • Median Onset Time: The median time to onset of treatment-related AEs for this compound was longer than for sorafenib [6].
  • Early Occurrence: Nearly half (46.35%) of this compound-related AEs occurred within the first month of treatment, with a median onset of 37 days (IQR 11.75-91 days) based on real-world data [4] [5].
  • Dose Modification Rates: In TIVO-3, fewer patients on this compound required dose reductions (25%) compared to those on sorafenib (39%) [6].

Adverse Event Management Protocols

Hypertension Management

  • Pretreatment Screening: Confirm blood pressure is controlled before initiating this compound [2].
  • Monitoring Protocol: Check blood pressure after 2 weeks, then at least monthly [2]. Encourage home monitoring for early detection [7].
  • Intervention: Initiate or optimize antihypertensive medications (e.g., ACE inhibitors, ARBs) [7]. For persistent Grade 3 hypertension despite medication, follow the dose modification guidelines above [3].

Management of Other Common AEs A multidisciplinary approach is recommended to manage toxicities and maintain patients on therapy [7].

  • Fatigue: Evaluate sleep patterns, physical activity, and nutritional status. If persistent, consider a short treatment break or dose reduction [7].
  • Hand-Foot Syndrome: Use prophylactic urea-based creams. For more severe cases, consider high-potency topical steroids or temporary treatment interruption [7].
  • Diarrhea/Nausea: Manage with standard supportive care (e.g., anti-diarrheals, anti-emetics) before resorting to dose reduction or interruption [2].
  • Proteinuria: Monitor via urinalysis periodically. For management, refer to the dose modification table and consider consulting a nephrologist [1] [7].

Mechanism of Action & Experimental Data

Signaling Pathway & Selectivity this compound is a potent and selective tyrosine kinase inhibitor (TKI) designed to target the VEGF pathway [8] [9]. Its high selectivity is a key differentiator in its safety profile.

G VHL_Inactivation VHL Gene Inactivation (95% of ccRCC) HIF_Accumulation HIF-1α Accumulation VHL_Inactivation->HIF_Accumulation VEGF_Overexpression VEGF Overexpression HIF_Accumulation->VEGF_Overexpression Angiogenesis Tumor Angiogenesis & Growth VEGF_Overexpression->Angiogenesis This compound This compound VEGFR Inhibits VEGFR-1, -2, -3 Phosphorylation This compound->VEGFR  High Potency & Selectivity VEGFR->VEGF_Overexpression  Blocks

Diagram: this compound's highly selective mechanism of action inhibits the key VEGF-driven pathway in clear-cell Renal Cell Carcinoma (ccRCC).

Key Experimental Findings on Selectivity

  • Potency: this compound inhibits VEGFR-1, -2, and -3 at very low serum concentrations (IC50 values of 0.21 nM, 0.16 nM, and 0.24 nM, respectively) [8] [9].
  • Selectivity: The concentration required to inhibit other off-target kinases (like c-KIT and PDGFR) is much higher, which is theorized to contribute to its reduced off-target toxicity [8] [9]. This is supported by clinical data showing a lower incidence of side effects like hand-foot syndrome, mucositis, and diarrhea compared to less selective TKIs [8].

Research Considerations & Combination Therapy

  • Dose Reduction and Efficacy: When explaining dose reductions to patients or in study protocols, emphasize that dose reduction does not necessarily compromise drug efficacy and is a standard strategy to manage tolerability and allow for longer treatment duration [10].
  • Combination with Immunotherapy: this compound is being investigated in combination with nivolumab (an immune checkpoint inhibitor) [2] [10]. In these combination regimens, dose modifications for this compound are still expected and should be planned for in trial protocols [10].

References

Tivozanib drug interactions CYP3A4 inducers inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Tivozanib Drug Interactions with CYP3A4 Modulators

This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4 [1] [2]. Concomitant use with drugs that affect this pathway can significantly alter its plasma concentration, impacting both efficacy and safety.

The table below summarizes the interaction profiles with CYP3A4 inhibitors and inducers:

Interacting Drug Type Example Agents Effect on this compound Clinical Recommendation
Strong CYP3A4 Inducers [3] [2] [4] Rifampin, Carbamazepine, Phenytoin, St. John's Wort, Enzalutamide [3] ↓ Exposure & ↓ Half-life [2] [4] Avoid concomitant use [5] [3] [6]
Strong CYP3A4 Inhibitors [2] [4] Ketoconazole [2] No clinically relevant change [2] [4] Co-administration is acceptable

A study in healthy subjects found that co-administration with the strong inducer rifampin reduced this compound's total exposure (AUC) by approximately half [2] [4]. In contrast, co-administration with the strong inhibitor ketoconazole did not produce clinically relevant changes in pharmacokinetics [2] [4].

Experimental Evidence & Protocol Insights

For researchers designing in vitro or pre-clinical studies, the following evidence and methodological insights are relevant.

  • In Vitro Metabolic Interaction: An in vitro study using rat liver microsomes investigated the induction effect of dexamethasone (a CYP3A inducer) on this compound metabolism. The study concluded that dexamethasone pre-treatment can induce this compound's metabolism, suggesting a potential drug-drug interaction that should be investigated further in the clinic [2].
  • Analytical Method: The same study developed and validated a sensitive HPLC with fluorescence detection (HPLC-FLD) method for quantifying this compound in rat plasma. This method, which uses only 100 µL of plasma and has a run time of 10 minutes, is proposed as a cost-effective tool for pre-clinical pharmacokinetic studies in labs without LC-MS/MS capabilities [2].

The following diagram illustrates the core metabolic pathway of this compound and the site of action for CYP3A4 modulators.

Tivozanib_Metabolism Oral_Admin Oral Administration of this compound Systemic_Circ Systemic Circulation Oral_Admin->Systemic_Circ CYP3A4 Metabolism via CYP3A4 Enzyme Systemic_Circ->CYP3A4 Metabolites Metabolites (Demethylation, Hydroxylation, N-oxidation products) CYP3A4->Metabolites Excretion Excretion (79% Feces, 12% Urine) Metabolites->Excretion Inducers Strong CYP3A4 Inducers (e.g., Rifampin, Dexamethasone) Inducers->CYP3A4  Increases Metabolism Inhibitors Strong CYP3A4 Inhibitors (e.g., Ketoconazole) Inhibitors->CYP3A4  No Clinically Relevant Effect

Researcher FAQs on this compound Interactions

Q1: What is the most critical drug interaction to avoid in patients taking this compound? The most critical interactions are with strong CYP3A4 inducers. Drugs like rifampin, certain anticonvulsants (carbamazepine, phenytoin), and St. John's Wort can significantly decrease this compound plasma levels, potentially reducing its efficacy, and should be avoided [3] [2].

Q2: Does this compound require dose adjustment when co-administered with strong CYP3A4 inhibitors? Available evidence suggests that no dose adjustment is necessary. Co-administration with strong inhibitors like ketoconazole did not lead to clinically relevant changes in this compound's pharmacokinetics in clinical studies [2] [4].

Q3: Are there tools for studying this compound pharmacokinetics in a research setting without LC-MS/MS? Yes. A validated HPLC-FLD (High-Performance Liquid Chromatography with Fluorescence Detection) method has been developed for quantifying this compound in rat plasma. It offers a sensitive and more accessible alternative for pre-clinical PK studies [2].

References

Tivozanib fatigue management supportive care strategies

Author: Smolecule Technical Support Team. Date: February 2026

Fatigue with Tivozanib: Incidence & Characterization

Fatigue is one of the most frequently reported adverse effects in patients taking this compound. The table below summarizes key quantitative data from clinical analyses:

Aspect Reported Incidence & Details Source / Context
Overall Incidence >20% of patients (one of the most common adverse reactions) [1]. Prescribing information & clinical trial summary.
Grade 3 or Higher Information not specifically reported for fatigue in sources. -
Co-occurring Symptoms Often presents alongside diarrhea, decreased appetite, nausea, cough, and stomatitis (all >20% incidence) [1] [2]. Common adverse reaction profile.
Comparative Tolerability This compound has a favorable safety profile with fewer off-target effects compared to some other TKIs, which may influence fatigue severity [3]. Expert review in scientific literature.

Clinical Management & Supportive Care Strategies

Managing fatigue requires a comprehensive approach that addresses both the symptom itself and other contributing factors. The following protocol, synthesized from expert recommendations, outlines a step-by-step management strategy.

This compound Fatigue Management This compound Fatigue Management Step 1: Comprehensive Assessment Step 1: Comprehensive Assessment This compound Fatigue Management->Step 1: Comprehensive Assessment Step 2: Foundational Support Step 2: Foundational Support This compound Fatigue Management->Step 2: Foundational Support Step 3: Pharmacologic Intervention Step 3: Pharmacologic Intervention This compound Fatigue Management->Step 3: Pharmacologic Intervention Rule out other causes:\n(hypertension, hypothyroidism, anemia) Rule out other causes: (hypertension, hypothyroidism, anemia) Step 1: Comprehensive Assessment->Rule out other causes:\n(hypertension, hypothyroidism, anemia) Evaluate sleep quality,\nphysical activity, and nutrition Evaluate sleep quality, physical activity, and nutrition Step 1: Comprehensive Assessment->Evaluate sleep quality,\nphysical activity, and nutrition Optimize sleep hygiene Optimize sleep hygiene Step 2: Foundational Support->Optimize sleep hygiene Encourage light-to-moderate\nphysical activity Encourage light-to-moderate physical activity Step 2: Foundational Support->Encourage light-to-moderate\nphysical activity Provide nutritional counseling Provide nutritional counseling Step 2: Foundational Support->Provide nutritional counseling Evaluate for dose reduction\nor temporary break Evaluate for dose reduction or temporary break Step 3: Pharmacologic Intervention->Evaluate for dose reduction\nor temporary break Dose resumption\nafter improvement Dose resumption after improvement Evaluate for dose reduction\nor temporary break->Dose resumption\nafter improvement

Step 1: Comprehensive Patient Assessment

Before attributing fatigue solely to this compound, a thorough investigation should rule out other common and manageable causes.

  • Rule Out Comorbid Adverse Events: Fatigue can be exacerbated by other side effects of this compound. Specifically, clinicians should screen for and manage:
    • Hypertension: A very common side effect, occurring in 45% of patients (with 22% being Grade 3 or higher). Regular blood pressure monitoring and management are crucial [1].
    • Hypothyroidism: Another common side effect, which requires monitoring of thyroid function tests before and during treatment [1] [2].
    • Anemia: While not explicitly detailed in the sources, it is a common class effect of VEGFR-TKIs and should be considered.
  • Evaluate Lifestyle Factors: Assess the patient's sleep quality, level of physical activity, and nutritional status as foundational elements [4].
Step 2: Foundational Supportive Care

Addressing modifiable factors is the first line of intervention.

  • Sleep and Activity: Counsel patients on optimizing sleep hygiene and encourage light-to-moderate physical activity as tolerated, which can help counteract cancer-related fatigue [4].
  • Nutritional Support: Provide nutritional counseling to address decreased appetite and ensure adequate caloric intake, which can significantly impact energy levels [4].
Step 3: Pharmacologic Interventions

If foundational support is insufficient and other causes are managed, direct intervention with the this compound regimen may be necessary.

  • Dose Modification: The standard dose is 1.34 mg once daily for 21 days, followed by 7 days off in a 28-day cycle [5] [1]. If fatigue persists, a dose reduction may be required [4].
  • Treatment Break: A short, planned treatment break can be an effective strategy to allow for recovery from fatigue and other cumulative toxicities [4].

Key Considerations for Research and Clinical Trial Design

For researchers designing studies or evaluating real-world evidence, consider these points:

  • Differentiating Fatigue: It is critical to distinguish between general fatigue, cancer-related fatigue, and treatment-emergent fatigue in data collection and analysis.
  • Quality of Life (QoL) Metrics: In the frontline setting for metastatic renal cell carcinoma (mRCC), maintaining quality of life is often a priority, especially for older patients. Tolerability data, including fatigue management, can be a key differentiator [3].
  • Tolerability as a Class Feature: this compound is noted for its selectivity for VEGFR and a resulting favorable tolerability profile with potentially fewer off-target side effects compared to other TKIs [3]. This characteristic may influence the severity and management of fatigue in a patient population.

References

Tivozanib treatment duration timing discontinuation

Author: Smolecule Technical Support Team. Date: February 2026

Tivozanib Treatment Protocol & Dosing

The standard dosing regimen for this compound in advanced Renal Cell Carcinoma (RCC) is detailed below.

Parameter Specification
Indication Relapsed or refractory advanced RCC following two or more prior systemic therapies [1] [2].
Recommended Dosage 1.34 mg orally, once daily [1] [2].
Treatment Cycle 21 consecutive days of treatment, followed by 7 days off (a 28-day cycle) [1] [2] [3].
Treatment Duration Continued until disease progression or unacceptable toxicity [2].
Dose Reduction (First Step) 0.89 mg once daily for 21 days, followed by 7 days off [2].

Management of Adverse Events & Treatment Discontinuation

Dose modifications are a critical part of managing treatment-related adverse events. The following table outlines common reasons and actions.

Adverse Event Severity/Grade Recommended Management [2]
Hypertension Grade 3 (despite optimal therapy) Withhold dose; resume at reduced dose when hypertension improves to Grade ≤2.
Grade 4 Permanently discontinue.
Cardiac Failure Grade 3 Withhold dose; resume at reduced dose or discontinue based on severity/persistence.
Grade 4 Permanently discontinue.
Arterial Thromboembolic Event Any grade Permanently discontinue.
Other Adverse Effects Grade 2 or 3 (persistent or intolerable) Withhold dose; resume at reduced dose when toxicity resolves to Grade 0 or 1.
Grade 4 Permanently discontinue.

Efficacy Data from Clinical Trials

The approval and treatment guidelines are based on robust clinical trial data, particularly from the TIVO-3 study.

Trial (Population) Treatment Arms Median Progression-Free Survival (PFS) Hazard Ratio (HR) for PFS Objective Response Rate (ORR)
TIVO-3 (Overall ITT) This compound vs. Sorafenib 5.6 months vs. 3.9 months [1] [2] 0.73 (95% CI: 0.56-0.95) [1] [2] 18% vs. 8% [1] [2]
TIVO-3 (Prior Axitinib Subgroup) This compound vs. Sorafenib 5.5 months vs. 3.7 months [3] 0.68 [3] 13% vs. 8% [3]

Mechanism of Action & Experimental Background

This compound is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs). Understanding its mechanism is key for application in research and development.

  • Target Specificity: this compound potently inhibits VEGFR-1, VEGFR-2, and VEGFR-3 tyrosine kinases. Its half-maximal inhibition (IC50) for these receptors is at 0.24 nmol/L or lower, demonstrating high potency. It also has activity against c-kit and PDGFR-β, but with a greater than 10-fold selectivity for VEGFRs over off-target kinases, which may contribute to a differentiated safety profile [4] [5].
  • Experimental Rationale: The randomized discontinuation trial (RDT) design was used in early-phase development to evaluate this compound's efficacy. This method is particularly useful for addressing the heterogeneity in progression rates in metastatic RCC. In this design, patients with stable disease at a landmark time point are randomized to continue treatment or receive a placebo, with progression-free survival (PFS) as a primary endpoint [4].

The following diagram illustrates the primary signaling pathway targeted by this compound and the rationale for its use after prior therapies, including similar agents.

G cluster_0 Rationale for this compound Post-Progression TumorCell Tumor Cell HIF_alpha Hypoxia-Inducible Factor (HIF-⍺) VEGF_production ↑ VEGF Production HIF_alpha->VEGF_production VEGFR_binding VEGF Binding to VEGFR VEGF_production->VEGFR_binding Angiogenesis Tumor Angiogenesis VEGFR_binding->Angiogenesis TumorGrowth Tumor Growth & Survival Angiogenesis->TumorGrowth Prior_TKI_Therapy Prior VEGFR-TKI Therapy Angiogenic_Resistance Angiogenic Escape (Mechanism of Resistance) Prior_TKI_Therapy->Angiogenic_Resistance Angiogenic_Resistance->VEGF_production Upregulation Tivozanib_MOA This compound VEGFR_Blockade Potent VEGFR 1,2,3 Blockade Tivozanib_MOA->VEGFR_Blockade VEGFR_Blockade->VEGFR_binding Inhibits

Key Takeaways for Research and Development

  • Sequential Therapy is Viable: this compound remains active in patients who have progressed on other VEGFR-TKIs, including axitinib. This is supported by maintained efficacy in the TIVO-3 subgroup analysis [3].
  • Differentiated Safety Profile: In head-to-head trials with sorafenib, this compound was associated with lower rates of certain adverse events like diarrhea and hand-foot syndrome, and fewer patients required dose reductions or interruptions [1] [2].
  • Treatment Discontinuation Logic: The primary reasons for permanent discontinuation in clinical trials were disease progression and, less commonly, unacceptable toxicity. Management of AEs with dose holds and reductions is crucial before resorting to discontinuation [2].

References

Tivozanib voice changes dysphonia management strategies

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Characterization & Management of Dysphonia

The table below summarizes the key clinical data on tivozanib-associated dysphonia, which is primarily characterized by voice hoarseness and is a very common class effect of VEGF/VEGFR inhibitors [1] [2] [3].

Feature Clinical Presentation & Quantitative Data
Primary Description Hoarseness, husky voice, voice changes [1] [2] [4].
Reported Incidence 27% of patients in clinical trials and post-marketing analyses [2] [3]. Classified as a very common (≥10%) adverse reaction [1].
Onset & Duration Median time to onset is 37 days (IQR: 11.75–91 days). Nearly half (46.35%) of all adverse events (including dysphonia) occur within the first month of treatment [3].
Severity & Course Typically low-grade (Grade 1-2), non-progressive, and often manageable without dose interruption. Rarely leads to treatment discontinuation [1] [4].

For researchers, the key management strategies focus on protocol design, patient monitoring, and dose modification guidelines:

  • Proactive Patient Communication: Inform clinical trial participants that dysphonia is a common, likely manageable side effect. This manages patient concern and reduces unnecessary reporting of mild cases [1] [4].
  • Monitoring and Assessment:
    • Clinical Evaluation: Regularly monitor voice changes during study visits. Document severity using standardized scales like CTCAE (Common Terminology Criteria for Adverse Events).
    • Rule Out Other Causes: Exclude alternative pathologies like laryngitis or vocal cord lesions. Dysphonia from this compound is a functional change without visible structural abnormalities [1].
  • Dose Modification: For persistent or bothersome dysphonia, clinical protocols can include guidelines for dose interruption followed by dose reduction (e.g., from 1.34 mg to 0.89 mg daily) upon resolution [1] [5].

Mechanistic Insights for Research

This compound-induced dysphonia results from a targeted, on-mechanism effect rather than generalized toxicity. Understanding this pathway is crucial for developing mitigation strategies.

G This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits VEGFR3 VEGFR3 This compound->VEGFR3 Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes VEGFR3->Angiogenesis Promotes Laryngeal_Microvasculature Laryngeal Microvasculature Angiogenesis->Laryngeal_Microvasculature Maintains VEGF_Ligand VEGF Ligand (A, C, D) VEGF_Ligand->VEGFR2 Binds VEGF_Ligand->VEGFR3 Binds Vocal_Edema Vocal Fold Edema & Dysfunction Laryngeal_Microvasculature->Vocal_Edema Dysregulation Dysphonia Dysphonia Vocal_Edema->Dysphonia Causes

The diagram illustrates the hypothesized pathway: as a potent and selective VEGFR tyrosine kinase inhibitor, this compound primarily targets VEGFR-1, -2, and -3 [6] [7]. Inhibition of VEGFR-2 and VEGFR-3 signaling disrupts the maintenance and permeability of the delicate microvasculature supplying the laryngeal region. This leads to capillary leak syndrome and localized edema in the vocal folds, altering their mass and viscosity, which mechanically results in a hoarse voice [1] [7].

Proposed Experimental & Clinical Evaluation Framework

For drug development teams, here is a structured approach to evaluate and manage dysphonia in preclinical and clinical studies.

Clinical Trial Protocol Design
  • Data Collection: Implement structured patient-reported outcome (PRO) instruments like the Voice Handicap Index (VHI-10) to quantitatively assess impact [5].
  • Laryngoscopy Studies: For mechanistic sub-studies, employ laryngoscopy to visually confirm the absence of structural lesions and presence of vocal fold edema.
  • Dose Optimization: Explore alternative dosing schedules (e.g., lower daily dose) to see if anti-angiogenic efficacy can be maintained with reduced laryngeal toxicity [1].
Preclinical Investigative Pathways
  • Animal Models: Establish a rat or mouse model to administer this compound and perform histopathological analysis of laryngeal tissues to directly observe vascular and tissue changes.
  • Biomarker Identification: Investigate potential biomarkers in saliva or blood that correlate with the onset and severity of dysphonia, enabling proactive management.

References

Tivozanib diarrhea management antidiarrheal protocols

Author: Smolecule Technical Support Team. Date: February 2026

Incidence and Severity of Diarrhea with Tivozanib

Diarrhea is a frequently observed side effect. The table below summarizes quantitative data from clinical studies and post-marketing safety information.

Source / Study Reported Incidence Notes on Severity
GoodRx (based on prescribing information) [1] 43% Listed as a common side effect.
TIVO-3 Trial (Clinical Cancer Research) [2] Lower rates of grade 3-4 diarrhea vs. sorafenib. This compound demonstrated a favorable safety profile with lower high-grade toxicity compared to another TKI.
2024 Retrospective Study (PMC) [3] -- Diarrhea was not highlighted among the most common or serious treatment-related adverse events in this heavily pre-treated cohort.

Clinical Management Protocol for Diarrhea

For researchers designing clinical trials or support programs, the following management strategies are recommended. The workflow for managing diarrhea during this compound treatment can be summarized as follows:

Start Patient on this compound Reports Diarrhea Assess Assess Severity and Frequency Start->Assess Grade1 Grade 1 (Mild): Increase in <4 stools/day over baseline Assess->Grade1 Grade2 Grade 2 (Moderate): Increase of 4-6 stools/day over baseline Assess->Grade2 Grade3 Grade 3 (Severe): Increase of ≥7 stools/day Incontinence/Hospitalization Assess->Grade3 Manage1 • Maintain hydration • Dietary modifications • Monitor Grade1->Manage1 Manage2 • Initiate antidiarrheals (e.g., Loperamide) • Ensure hydration • Contact healthcare team Grade2->Manage2 Manage3 • Interrupt this compound • Seek medical care • IV hydration if needed • Dose reduction upon restart Grade3->Manage3 Outcome1 Continue this compound at current dose Manage1->Outcome1 Outcome2 Symptom resolution Continue this compound Manage2->Outcome2 Outcome3 Upon improvement, resume at reduced dose or discontinue Manage3->Outcome3

General Supportive Care and Pharmacological Management
  • Dietary and Fluid Management: Patients should be advised to stay well-hydrated to prevent dehydration and replace lost electrolytes. Dietary adjustments, such as eating small, frequent meals and avoiding fatty, fried, or high-fiber foods that can worsen diarrhea, are recommended. A bland diet (e.g., bananas, rice, applesauce, toast) can be helpful [1].
  • Antidiarrheal Medication: For active diarrhea, the use of over-the-counter loperamide (Imodium) is a standard first-line pharmacological intervention [1]. Dosing should follow product guidelines or clinical judgment.
Dose Modification Guidelines

For severe or persistent diarrhea, temporary treatment interruption and dose reduction are standard management strategies [4] [5]. The following protocol is recommended:

  • Interrupt FOTIVDA dosing for Grade 2 or 3 diarrhea that is not controlled with supportive care.
  • Resume FOTIVDA at a reduced dose (e.g., 0.89 mg once daily) when the adverse event resolves to Grade 0 or 1 [4].
  • Permanently discontinue FOTIVDA for Grade 4 diarrhea or for any grade that requires a treatment interruption of more than 3 weeks [4].

Clinical Pharmacology and TKI Class Effect

Diarrhea is a known class effect of Vascular Endothelial Growth Factor Receptor (VEGFR) Tyrosine Kinase Inhibitors (TKIs) like this compound [6]. This compound is a potent VEGFR inhibitor designed to have a limited off-target toxicity profile, which may contribute to its lower incidence of high-grade diarrhea compared to other TKIs like sorafenib [3] [2]. The mechanism is often attributed to the expression of VEGFR in the gastrointestinal tract mucosa.

References

Tivozanib versus sorafenib progression-free survival RCC

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Safety Comparison: Tivozanib vs. Sorafenib

Comparison Parameter This compound Sorafenib Context & Notes
PFS (Later-line Therapy) 5.6 months [1] [2] 3.9 months [1] [2] TIVO-3 trial; HR 0.73, 95% CI 0.56-0.94; p=0.016 [1] [2]
PFS (First-line Therapy) 11.9 months [3] 9.1 months [3] Earlier Phase 3 trial; HR 0.797, 95% CI 0.639-0.993; p=0.042 [3]
Overall Survival (OS) Not significantly different [1] [3] Not significantly different [1] [3] Final OS in TIVO-3: HR 0.97, 95% CI 0.75-1.24 [1]. Trend favored sorafenib in 1st-line (HR 1.245) [3].

| Common Grade 3/4 AEs | Hypertension (20-44%) [3] [2] | Hand-foot skin reaction (54%) [3] | this compound: Dysphonia (21%) [3]. Sorafenib: Diarrhea (33%), Hypertension (34%) [3]. | | Mechanism of Action | Potent, selective VEGFR-1, -2, -3 TKI [4] [5] | Multitargeted TKI (incl. VEGFR, PDGFR, Raf) [6] | this compound's high selectivity may contribute to its differentiated safety profile [4] [5]. |

Detailed Experimental Protocols

The key data in the table above comes from two major Phase 3 clinical trials. Here is a detailed breakdown of their methodologies.

The TIVO-3 Trial (Later-line Therapy)

This study directly compared this compound to Sorafenib in patients with refractory metastatic RCC.

  • Objective: To compare the efficacy and safety of this compound versus sorafenib as third-line or fourth-line therapy in patients with metastatic RCC [2].
  • Study Design: Open-label, randomized, controlled, Phase 3 trial [2].
  • Patient Population: 350 patients with metastatic RCC who had received two or three prior systemic therapies. Prior therapies included VEGFR TKIs and immune checkpoint inhibitors [2].
  • Intervention:
    • This compound arm: 1.5 mg orally once daily for 3 weeks, followed by 1 week off in 4-week cycles [2].
    • Sorafenib arm: 400 mg orally twice daily continuously [2].
  • Primary Endpoint: Progression-free survival (PFS) assessed by a blinded independent radiology review [2].
  • Key Findings: The study met its primary endpoint, demonstrating a significant improvement in PFS with this compound over sorafenib (5.6 vs. 3.9 months) [1] [2].
The TIVO-1 Trial (First-line Therapy)

This earlier study compared the two drugs in a different treatment setting.

  • Objective: To compare this compound with sorafenib as initial targeted therapy in patients with metastatic RCC [3].
  • Study Design: Open-label, randomized, Phase 3 trial [3].
  • Patient Population: 517 patients with metastatic RCC (with a clear cell component) who were treatment-naive or had received one prior systemic therapy (not VEGF-targeted) [3].
  • Intervention: Dosing schedules were the same as in the TIVO-3 trial [3].
  • Primary Endpoint: Progression-free survival (PFS) by independent review [3].
  • Key Findings & Limitation: this compound showed a significantly longer PFS (11.9 vs. 9.1 months). However, a high rate of crossover (61% of patients who progressed on sorafenib switched to this compound) likely confounded the Overall Survival analysis, which showed a trend favoring the sorafenib arm [3].

Mechanisms of Action & Signaling Pathways

The differing efficacy and safety profiles of these drugs are rooted in their distinct mechanisms of action at the molecular level.

G VEGF VEGF Ligand VEGFR VEGFR (1, 2, 3) VEGF->VEGFR Binds Signaling Angiogenic Signaling (MAPK, PI3K/Akt) VEGFR->Signaling Activates Angiogenesis Tumor Angiogenesis Signaling->Angiogenesis This compound This compound This compound->VEGFR Highly Selective Inhibition Sorafenib_Targets Additional Sorafenib Targets: PDGFR, c-KIT, Raf kinases Sorafenib_Targets->VEGFR Broad Inhibition

This compound: A Potent and Selective VEGFR Inhibitor
  • Mechanism: this compound is an oral tyrosine kinase inhibitor (TKI) that highly selectively and potently targets VEGF receptors 1, 2, and 3. It binds to the ATP-binding site of these receptors, preventing their phosphorylation and activation [4] [5].
  • Downstream Effect: This specific inhibition blocks key pro-angiogenic signaling pathways (including MAPK and PI3K/Akt), leading to reduced endothelial cell proliferation, migration, and survival. The result is the regression of tumor blood vessels and inhibition of new vessel formation, effectively "starving" the tumor [5].
  • Clinical Implication: Its high selectivity is thought to contribute to its differentiated tolerability profile, with a lower incidence of off-target effects like hand-foot skin reaction and diarrhea, but a higher incidence of on-target effects like hypertension [3] [4].
Sorafenib: A Multitargeted Kinase Inhibitor
  • Mechanism: Sorafenib is also an oral TKI, but it has a broader spectrum of activity. In addition to VEGFRs, it inhibits other kinases such as platelet-derived growth factor receptor (PDGFR), c-KIT, and Raf kinases (e.g., c-Raf) [6].
  • Clinical Implication: This broader targeting is associated with a distinct pattern of adverse events. Inhibition of targets like Raf is believed to contribute to a higher incidence of hand-foot skin reaction, rash, and diarrhea [3] [6].

Key Insights for Drug Development Professionals

  • The Selectivity-Tolerability Trade-off: The comparison between this compound and sorafenib serves as a compelling case study on how the selectivity of a kinase inhibitor directly shapes its clinical safety profile. This compound's targeted approach reduces certain class-wide AEs, while sorafenib's broader inhibition leads to a different, but still manageable, set of toxicities [3] [4].
  • Interpreting Survival Data in Modern Trials: The disconnect between PFS and OS, especially in the first-line TIVO-1 trial, highlights a critical challenge in oncology drug development: crossover in trial design can confound OS analysis. In such cases, PFS may be a more robust indicator of a drug's direct anti-tumor efficacy [3].
  • Defining a Niche Through Sequencing: this compound's successful demonstration of efficacy in heavily pre-treated patients, including those who had prior immunotherapy and TKI therapy, provides a strategy for positioning a new agent in a crowded marketplace by addressing an unmet need in later lines of therapy [1] [2] [7].

References

Tivozanib compared to bevacizumab colorectal cancer outcomes

Author: Smolecule Technical Support Team. Date: February 2026

BATON-CRC Trial Outcomes at a Glance

Parameter Tivozanib + mFOLFOX6 Bevacizumab + mFOLFOX6
Median Progression-Free Survival (PFS) 9.4 months [1] [2] 10.7 months [1] [2]
Hazard Ratio (HR) for PFS 1.091 (95% CI, 0.693-1.718; P = 0.706) [1] -
Overall Response Rate (ORR) 45.2% [2] (Also reported as 46.9% [3]) 43.2% [2]
Common Grade 3/4 Adverse Events Neutropenia (39.5%), ALT/AST elevation (16.6%) [2] Neutropenia (24.1%), ALT/AST elevation (5.7%) [2]
Treatment Discontinuation due to AEs 41.2% [3] 34.5% [3]

Detailed Experimental Protocol

The BATON-CRC trial was a randomized, open-label, phase II study designed to evaluate the activity of this compound against bevacizumab, both in combination with chemotherapy [1].

  • Study Population: 265 patients with previously untreated stage IV metastatic colorectal cancer. Patients were randomized in a 2:1 ratio to the this compound or bevacizumab arm [1] [3].
  • Interventions:
    • Experimental Arm: This compound 1.5 mg orally once daily for 21 days, followed by 7 days off, plus mFOLFOX6 chemotherapy every 2 weeks [1] [3].
    • Control Arm: Bevacizumab 5 mg/kg intravenously every 2 weeks, plus mFOLFOX6 on the same schedule [1] [3].
  • Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS) [1].
  • Key Secondary Endpoints: Overall survival, overall response rate (ORR), duration of response, safety, and biomarker analyses [1].

Mechanisms of Action and Signaling Pathways

This compound and bevacizumab both target the VEGF pathway but through distinct mechanisms, as illustrated below.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGF VEGF Ligand Complex VEGF-Bevacizumab Complex VEGF->Complex VEGFR VEGFR (1, 2, 3) VEGF->VEGFR Binding Bevacizumab Bevacizumab (Monoclonal Antibody) Bevacizumab->VEGF Binds & Neutralizes Signaling Blocked Intracellular Angiogenesis Signaling VEGFR->Signaling Phosphorylation This compound This compound (Tyrosine Kinase Inhibitor) This compound->VEGFR Inhibits Outcome Inhibition of Tumor Angiogenesis Signaling->Outcome

  • Bevacizumab's Mechanism: As a monoclonal antibody, bevacizumab binds to and neutralizes the VEGF ligand (particularly VEGF-A) in the extracellular space. This prevents VEGF from interacting with its receptors (VEGFRs) on the endothelial cell surface [4].
  • This compound's Mechanism: As a small-molecule tyrosine kinase inhibitor (TKI), this compound penetrates the cell and selectively inhibits the intracellular tyrosine kinase domains of VEGFR-1, -2, and -3. This blocks the receptor's phosphorylation and subsequent downstream signaling cascades that promote angiogenesis [5] [6].

Key Biomarker Analysis

A predefined biomarker analysis in the BATON-CRC trial revealed that serum levels of neuropilin-1 (NRP-1), a co-receptor for VEGF, might predict which patients benefit more from this compound [1] [3].

  • Low NRP-1 Subgroup: In patients with serum NRP-1 levels below the median, those treated with This compound had a significantly longer median PFS of 17.9 months, compared to 11.2 months for those treated with bevacizumab (HR = 0.38; P = .0075) [3]. The hypothesis is that when NRP-1 is low, the tumor relies more heavily on direct VEGFR signaling, making it more susceptible to VEGFR-TKIs like this compound [3].
  • High NRP-1 Subgroup: No PFS benefit was observed with this compound in patients with high NRP-1 levels [1] [3].

Conclusion for Researchers

The BATON-CRC trial established that the this compound-mFOLFOX6 combination is a viable regimen with efficacy comparable to the bevacizumab standard, though it did not demonstrate superiority in the overall mCRC population [1] [7]. The most significant finding for future drug development is the potential of NRP-1 as a predictive biomarker. It suggests a promising strategy of patient selection for future trials of this compound, focusing on the low NRP-1 subpopulation where a more profound anti-angiogenic effect was observed [3] [7].

References

Tivozanib overall survival data interpretation crossover effect

Author: Smolecule Technical Support Team. Date: February 2026

Tivozanib Overall Survival Data and Crossover Adjustments

The table below summarizes the key OS findings from pivotal trials and the adjustments made to account for crossover.

Trial / Analysis Patient Population Comparator Reported OS (Hazard Ratio) Crossover Rate & Key Confounding Factors Adjusted OS Analysis & Methods

| TIVO-1 (Phase 3) [1] [2] | Advanced RCC, untreated or prior cytokine | Sorafenib | HR 1.23 (95% CI, 0.90-1.67) in previously untreated [1] | 62.6% from sorafenib to this compound; Highly differential subsequent therapy (74% sorafenib vs. 35% this compound) [1] [3] | IPCW (Company-preferred): HR 1.02 (95% CI, 0.67-1.55) [1] RPSFT (ERG-preferred): Lower median OS for this compound (27.1 mo) vs. sorafenib (32.3-38.7 mo) [1] | | TIVO-3 (Phase 3) [4] [5] | Relapsed/Refractory Advanced RCC (2-3 prior lines) | Sorafenib | HR 0.89 (95% CI, 0.70-1.14) at primary analysis [4] | No crossover permitted [5] | Conditional OS (12-month landmark): HR 0.45 (95% CI, 0.22-0.91; P=0.022) for patients alive and progression-free at 12 months [4] |

Interpretation of Crossover Effects and Methodologies

The design of the TIVO-1 trial created significant challenges for interpreting the true effect of this compound on overall survival.

  • Source of Confounding: The one-way crossover design allowed most patients in the sorafenib arm to receive this compound after disease progression [1] [2]. This, combined with the lack of available subsequent therapies for many patients in the this compound arm (particularly in Eastern European trial sites), meant that the control group (sorafenib) effectively received the experimental drug (this compound) later in their treatment journey [1] [3]. This contamination biases the OS comparison, making any potential survival benefit for this compound difficult to detect in an unadjusted analysis [1].

  • Statistical Adjustment Methods: To address this, different statistical methods were applied, each with its own limitations:

    • Inverse Probability of Censoring Weights (IPCW): This method attempts to re-weight the data to simulate a scenario where no crossover occurred. The adjusted result (HR 1.02) suggests no OS difference between this compound and sorafenib [1].
    • Rank Preserving Structural Failure Time (RPSFT): This model estimates what the survival times would have been without subsequent active therapy. The RPSFT analysis indicated a lower median OS for this compound, but its key assumption—that the benefit of this compound is the same whether used as first-line or second-line therapy—may not hold true in clinical practice [1].

The following diagram illustrates the workflow for interpreting these confounded OS data.

Start TIVO-1 Trial: Confounded OS Results A1 Observed OS Data (Unadjusted HR 1.23) Start->A1 A2 Identified Major Confounders A1->A2 B1 High Crossover Rate (62.6% to this compound) A2->B1 B2 Differential Subsequent Therapy (74% vs 35%) A2->B2 C1 Apply Statistical Adjustments B1->C1 Leads to B2->C1 Leads to D1 IPCW Method (Adjusted HR 1.02) C1->D1 D2 RPSFT Model (Lower Median OS for this compound) C1->D2 E1 Interpretation: At best, OS is similar to sorafenib True OS benefit remains uncertain D1->E1 D2->E1

Key Takeaways for Researchers and Professionals

  • PFS is a More Robust Endpoint in TIVO-1: For evaluating this compound's efficacy in the first-line setting, the progression-free survival (PFS) benefit is a more reliable and less confounded endpoint than OS [1] [6].
  • Consider the Treatment Landscape: The interpretability of OS data is highly dependent on the trial's context, including the availability of effective subsequent therapies and the specific design of the crossover protocol [1] [2].
  • TIVO-3 Provides Cleaner OS Data: In the refractory setting (TIVO-3), where no crossover was allowed, the OS hazard ratio was more favorable (0.89), and a significant benefit was observed in a conditional survival analysis, supporting the drug's activity in later lines of therapy [4].

References

Tivozanib safety profile versus other VEGF TKIs

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Safety and Efficacy Data

The table below synthesizes key safety and efficacy findings from clinical trials and meta-analyses comparing tivozanib with other agents.

Metric This compound Sunitinib Sorafenib Cabozantinib Pazopanib
Incidence of Grade 3/4 AEs (General) More favorable profile; significantly less risk of Grade 3/4 toxicity than other TKIs in a network meta-analysis [1]. Higher risk of Grade 3/4 AEs compared to this compound [1]. Higher risk of Grade 3/4 AEs compared to this compound [1]. Higher risk of Grade 3/4 AEs compared to this compound [1]. Higher risk of Grade 3/4 AEs compared to this compound [1].
Most Common Adverse Events Hypertension (44%), dysphonia (21%), diarrhea (23%) [2]. Hand-foot skin reaction (54%), diarrhea (33%), hypertension [2]. Hand-foot skin reaction (54%), diarrhea (33%) [2]. Information not covered Information not covered
Hand-Foot Skin Reaction Lower incidence (14%) [2]. Information not covered Higher incidence (54%) [2]. Information not covered Information not covered
Diarrhea Lower incidence (23%) [2]. Information not covered Higher incidence (33%) [2]. Information not covered Information not covered
Hepatotoxicity (Grade 3/4 ALT Elevation) 1% - 4% above 5x ULN [3]. Information not covered 2.4% - 4% above 5x ULN [3]. Information not covered Information not covered
Progression-Free Survival (PFS) vs. Sorafenib 11.9 months (as 1st-line) [2]; 5.6 months (as 3rd-line+) [4]. Information not covered 9.1 months (as 1st-line) [2]; 3.9 months (as 3rd-line+) [4]. No significant difference in PFS vs. sunitinib, pazopanib, or this compound (1st-line) [1]. No significant difference in PFS vs. cabozantinib, sunitinib, or this compound (1st-line) [1].
Objective Response Rate (ORR) vs. Sorafenib Higher ORR [4]. Information not covered Lower ORR [4]. Information not covered Information not covered

A consistent finding across studies is that hypertension is the most common adverse event associated with this compound, though it is frequently low-grade and manageable with antihypertensive medication [5] [2] [6]. The drug's safety profile remains manageable even in later lines of therapy and in diverse patient populations [6].

Key Experimental Protocols and Data Sources

The comparative data are derived from several pivotal clinical trials with rigorous methodologies.

  • Phase III TIVO-1 Trial [2]

    • Objective: Compare this compound with sorafenib as initial targeted therapy for metastatic Renal Cell Carcinoma (mRCC).
    • Design: Open-label, randomized (1:1), phase III trial. Patients with clear-cell mRCC, prior nephrectomy, and 0-1 prior systemic therapies were enrolled. The primary endpoint was Progression-Free Survival (PFS) assessed by independent review.
    • Dosing: this compound was administered at 1.5 mg once daily (3 weeks on/1 week off), and sorafenib at 400 mg twice daily continuously.
  • Phase III TIVO-3 Trial [4] [6]

    • Objective: Evaluate this compound versus sorafenib in patients with relapsed or refractory advanced RCC.
    • Design: Randomized, controlled, open-label, phase III trial. Patients had at least two prior systemic treatments (including VEGF-targeted therapy and immunotherapy). The primary endpoint was PFS.
    • Dosing: this compound (1.34 mg, 3 weeks on/1 week off) vs. sorafenib (400 mg twice daily, continuously).
  • Phase III TiNivo-2 Trial [5] [6]

    • Objective: Assess the safety and efficacy of this compound monotherapy versus this compound combined with nivolumab in mRCC patients previously treated with an immune checkpoint inhibitor.
    • Design: Randomized, phase III trial. A subgroup analysis focused on the safety profile of this compound monotherapy in the second-line setting.
    • Dosing: this compound monotherapy at 1.34 mg or 0.89 mg in combination with nivolumab.
  • Network Meta-Analysis (2020) [1]

    • Objective: Comprehensively compare the efficacy and toxicity of approved first-line TKI treatments for mRCC.
    • Design: A systematic literature review and network meta-analysis of phase II/III randomized controlled trials using a frequentist approach with a random-effects model. It evaluated PFS and the proportion of patients experiencing Grade 3/4 adverse events.

Mechanism of Action and Selectivity

This compound's safety advantages are attributed to its highly selective mechanism of action. The diagram below illustrates the targeted signaling pathway and its key differentiators.

G VHL VHL HIF HIF VHL->HIF Mutation Inactivates VEGF_Genes VEGF Gene Transcription HIF->VEGF_Genes Upregulates VEGF_Protein VEGF Protein VEGF_Genes->VEGF_Protein Expresses VEGFR VEGFR (1,2,3) VEGF_Protein->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes Tumor_Growth Tumor_Growth Angiogenesis->Tumor_Growth Other_TKIs Other TKIs (e.g., Sorafenib, Sunitinib) Other_TKIs->VEGFR Broad-Spectrum Inhibition OffTargets Off-Target Kinases (c-KIT, FLT3, etc.) Other_TKIs->OffTargets Off-Target Inhibition AEs OffTargets->AEs Causes Toxicity (Hand-Foot Syndrome, etc.) This compound This compound This compound->VEGFR  Potent & Selective  Inhibition

This compound is a highly potent and selective inhibitor of VEGF receptors 1, 2, and 3 [7]. It inhibits these primary targets at picomolar concentrations, while inhibiting off-target kinases like c-KIT and PDGFR-β requires concentrations ten times higher [2]. This high specificity for the VEGF pathway minimizes off-target toxicities, which is a key differentiator from broader-spectrum TKIs.

Interpretation and Research Implications

The collective data indicate that this compound's high VEGFR selectivity translates into a clinically relevant safety profile. The significantly lower risk of severe (Grade 3/4) adverse events and reduced incidence of side effects like hand-foot skin reaction and diarrhea, compared to agents like sorafenib and sunitinib, is a key consideration for clinical development [1] [2]. These findings suggest that for research and drug development, especially in combination therapies, this compound may offer a more favorable backbone agent due to its potentially lower overall toxicity burden and reduced risk of dose-limiting off-target effects.

References

Tivozanib efficacy prior systemic therapy refractory RCC

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data from Clinical Trials

The table below summarizes key efficacy outcomes from the phase 3 TIVO-3 trial, which led to tivozanib's FDA approval, and a contemporary real-world study [1] [2] [3].

Study / Population Comparison Progression-Free Survival (PFS) Overall Response Rate (ORR) Overall Survival (OS)
TIVO-3 (Phase 3): Relapsed/refractory advanced RCC after 2-3 prior systemic therapies [2] [3] This compound vs. Sorafenib 5.6 months vs. 3.9 months (HR 0.73; p=0.016) [3] 18% vs. 8% [3] 16.4 vs. 19.2 months (HR 0.97) [3]
Real-World (MDACC): Heavily pretreated advanced ccRCC (median 4 prior lines); all prior IO, 87% prior cabozantinib, 60% prior lenvatinib [1] This compound Monotherapy Median PFS: 3.8 months [1] ORR: 7.7% (in evaluable patients) [1] Median OS: 14.1 months [1]

Key Findings:

  • PFS Benefit vs. Active Comparator: In the TIVO-3 trial, this compound demonstrated a statistically significant improvement in PFS compared to sorafenib [2] [3].
  • Activity in Heavily Pretreated Patients: Real-world data confirms this compound provides modest clinical benefit even after multiple prior therapies, including immunotherapy and other TKIs [1].
  • Overall Survival: The OS results were confounded in the TIVO-3 trial as a majority of patients in the sorafenib arm (96% of those receiving subsequent therapy) crossed over to receive this compound [2] [4].

Key Experimental Protocols

For researchers designing clinical trials, understanding the methodology of pivotal studies is crucial.

TIVO-3 Trial Design [2] [3]:

  • Objective: To compare the efficacy and safety of this compound versus sorafenib in patients with relapsed or refractory advanced RCC.
  • Population: Patients with advanced RCC (clear cell component) who had received 2 or 3 prior systemic therapies, including at least one prior VEGFR-TKI other than sorafenib or this compound.
  • Intervention & Control:
    • Experimental Arm: this compound 1.34 mg orally once daily for 21 days, followed by 7 days off, in a 28-day cycle.
    • Control Arm: Sorafenib 400 mg orally twice daily continuously.
  • Primary Endpoint: Progression-Free Survival (PFS) as assessed by a blinded independent radiology review committee using RECIST 1.1.
  • Key Secondary Endpoints: Overall Survival (OS) and Objective Response Rate (ORR).

TiNivo-2 Trial Design [5] [6]:

  • Objective: To evaluate if continuing immune checkpoint inhibition provides added benefit when combined with a VEGFR-TKI after prior immunotherapy.
  • Population: Patients with advanced clear cell RCC who had progressed on 1 or 2 prior systemic therapies, including at least one immune checkpoint inhibitor.
  • Intervention & Control:
    • Combination Arm: this compound (0.89 mg, 21 days on/7 days off) + Nivolumab (480 mg IV on Day 1 of each cycle).
    • Monotherapy Arm: this compound (1.34 mg, 21 days on/7 days off).
  • Primary Endpoint: PFS by independent review.
  • Key Finding: The study was negative, showing no PFS benefit for the combination over this compound monotherapy (median PFS 7.3 vs. 9.2 months in the second-line), indicating that continuing PD-1 inhibition post-progression may not be effective [5].

Mechanism of Action and Selectivity

This compound is a potent and highly selective oral inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs). The diagram below illustrates its targeted mechanism and key differentiators.

G cluster_mechanism Mechanism of Action This compound This compound VEGFR VEGFR This compound->VEGFR Potently Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Blocks Signaling TumorGrowth TumorGrowth Angiogenesis->TumorGrowth Inhibits HighSelectivity HighSelectivity LowOffTarget LowOffTarget HighSelectivity->LowOffTarget Leads To

Mechanism and Selectivity Explained:

  • Potent VEGFR Blockade: this compound is designed to selectively inhibit VEGFR-1, -2, and -3 at very low nanomolar concentrations (IC50 of 0.21 nM, 0.16 nM, and 0.24 nM, respectively) [7] [2] [4].
  • Minimal Off-Target Effects: Its high specificity for VEGFRs means it has weak inhibitory effects on other kinases like c-KIT and PDGFR-β, which are associated with off-target toxicities such as hand-foot skin reaction, severe diarrhea, and fatigue common with less selective TKIs [7] [2] [4]. This underlies its improved tolerability profile.

Interpretation for Drug Development

  • Positioning in the Treatment Sequence: Current evidence supports the use of this compound in the later-line setting for patients with advanced RCC. Its efficacy is maintained even after prior use of contemporary therapies like immune checkpoint inhibitors, cabozantinib, and lenvatinib [1].
  • Combination Therapy Potential: The negative results of the TiNivo-2 study suggest that simply continuing a PD-1 inhibitor with a TKI after immunotherapy failure may not be a viable strategy [5]. Future combinations may need to explore different immunotherapeutic agents or mechanisms.
  • Patient Selection: Real-world data suggests that patients with relatively indolent disease and those who had prior prolonged benefit from TKI therapy may be most likely to derive clinical benefit from this compound [1].

References

Objective Response Rate (ORR) of Tivozanib in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Trial Name / Study Phase Patient Population & Line of Therapy Comparator Independent Review ORR (Tivozanib) Key Notes
TIVO-1 [1] III 1st-line mRCC (treatment-naive or 1 prior non-targeted therapy) Sorafenib 33% Significantly higher than sorafenib (23%); based on independent radiology review [1].
TIVO-3 [2] III 3rd/4th-line mRCC (failed ≥2 prior regimens, incl. a VEGFR-TKI) Sorafenib 23% More than double the ORR of sorafenib (11%); responses were durable [2].
TiNivo-2 Subgroup [3] III 2nd-line mRCC (after frontline ICI + ICI or TKI + ICI) Nivolumab + this compound 22% - 32% ORR was 22% (post TKI+ICI) and 32% (post ICI+ICI) for this compound monotherapy [3].
Early Phase II [4] II Heterogeneous mRCC population N/A 18% Initial activity signal; ORR rose to 30% in clear-cell RCC subgroup with prior nephrectomy [4].

Detailed Experimental Protocols for ORR Assessment

The ORR data in these trials were generated through rigorous methodologies designed to ensure objectivity and reliability.

  • Study Designs: The cited ORR data primarily come from phase III, randomized, open-label trials.

    • TIVO-1: Compared this compound to sorafenib as initial targeted therapy [1].
    • TIVO-3: Compared this compound to sorafenib in patients with refractory advanced RCC [2].
    • TiNivo-2: Compared this compound monotherapy to this compound plus nivolumab in patients who had progressed on prior ICI therapy [3].
  • Patient Population: Key eligibility criteria across studies included:

    • Histologically confirmed RCC with a clear-cell component.
    • Measurable disease as per RECIST.
    • Prior nephrectomy (in TIVO-1 and TIVO-3).
    • ECOG performance status of 0 or 1.
  • Independent Review Process: To minimize bias, the primary endpoint of ORR was assessed by a blinded Independent Radiology Review committee.

    • Imaging Schedule: Tumor assessments were conducted at baseline and then at regular intervals.
    • Response Criteria: Tumor response was evaluated according to RECIST criteria. In TIVO-1, RECIST v1.0 was used, defining a complete or partial response confirmed no less than 28 days after first documentation [1].
  • Dosing Regimen: In the clinical trials, this compound was typically administered orally at 1.5 mg once daily in a schedule of 3 weeks on treatment followed by 1 week off [4] [1].

This compound's Mechanism of Action and Signaling Pathway

This compound is a potent and selective tyrosine kinase inhibitor designed to target the VEGF pathway. The following diagram illustrates its specific mechanism and the involved signaling cascade.

G VHLLoss VHL Gene Inactivation (>95% of ccRCC) HIFAccumulation HIF-1α/HIF-2α Accumulation VHLLoss->HIFAccumulation VEGFOverexpression Transcription of VEGF, PDGF, FGF HIFAccumulation->VEGFOverexpression VEGFRBinding VEGF Ligand Binds to VEGFR VEGFOverexpression->VEGFRBinding DimerPhos VEGFR Dimerization & Autophosphorylation VEGFRBinding->DimerPhos DownstreamSig Activation of Downstream Pathways (e.g., RAS/RAF/ERK) DimerPhos->DownstreamSig Angiogenesis Tumor Angiogenesis & Cancer Progression DownstreamSig->Angiogenesis This compound This compound Binding Inhibition Potent and Selective Inhibition of VEGFR Phosphorylation This compound->Inhibition Extremely Potent & Selective BlockedPath Blocked Signaling Pathway Inhibition->BlockedPath Leads to BlockedPath->DimerPhos

This compound exerts its anti-tumor effect by potently and selectively inhibiting VEGF receptor tyrosine kinase activity [4] [1]. It is designed to be highly specific for VEGFR-1, -2, and -3, blocking the signaling cascade that drives tumor angiogenesis.

References

Tivozanib real-world evidence FAERS adverse event analysis

Author: Smolecule Technical Support Team. Date: February 2026

FAERS Analysis of Tivozanib: Methodology Overview

The real-world disproportionality analysis identified and quantified significant adverse events associated with this compound. The table below outlines the core methodologies used in the study [1].

Aspect Description
Data Source FDA Adverse Event Reporting System (FAERS)
Study Period January 2021 - December 2023 [1]
Case Selection Reports where this compound was listed as the "Primary Suspect" drug [1]
Statistical Methods Reporting Odds Ratio (ROR), Proportional Reporting Ratio (PRR), Bayesian Confidence Propagation Neural Network (BCPNN), Multi-item Gamma Poisson Shrinker (MGPS) [1]
Signal Criteria AE signal was considered significant only if it met the thresholds for all four algorithms simultaneously [1]

The workflow for data extraction and analysis in such pharmacovigilance studies typically follows a structured process to ensure robustness.

FAERS Database FAERS Database Data Extraction & Processing Data Extraction & Processing FAERS Database->Data Extraction & Processing Statistical Analysis (Disproportionality) Statistical Analysis (Disproportionality) Data Extraction & Processing->Statistical Analysis (Disproportionality) Signal Detection & Validation Signal Detection & Validation Statistical Analysis (Disproportionality)->Signal Detection & Validation Clinical Interpretation Clinical Interpretation Signal Detection & Validation->Clinical Interpretation

Key Adverse Events and Clinical Characteristics

The analysis of 1,366 reports of this compound-associated AEs identified 94 significant preferred terms (PTs) [1]. The most frequently reported AEs and their timing are summarized below.

Category Findings
Most Common AEs Fatigue, Diarrhea, Nausea, Blood pressure increased, Decreased appetite, Dysphonia (voice impairment) [1]
Unexpected Significant AEs Dyspnea (shortness of breath), Constipation, Pain in extremity, Stomatitis (mouth inflammation), Palmar-plantar erythrodysaesthesia syndrome (hand-foot syndrome) [1]
Time to Onset (TTO) Median: 37 days (IQR: 11.75-91 days). Nearly half (46.35%) occurred within the first month of treatment initiation [1]

This pattern of AEs is consistent with the known class effects of Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitors (VEGFR TKIs). The study also provides a visual representation of how these AEs are distributed and prioritized for clinical attention.

This compound AEs This compound AEs Expected AEs Expected AEs This compound AEs->Expected AEs Confirms known safety profile Novel AEs Novel AEs This compound AEs->Novel AEs Hypotheses for monitoring Clinical Priority Clinical Priority Expected AEs->Clinical Priority Manage proactively Novel AEs->Clinical Priority Monitor & validate

Key Insights for Clinical Practice

  • Safety Profile Confirmation: The FAERS analysis validates the known safety profile of this compound from clinical trials, with common AEs like hypertension and fatigue being manageable [1].
  • Novel Safety Signals: The identification of unexpected AEs like dyspnea and stomatitis provides new hypotheses for clinicians to monitor in patients receiving this compound [1].
  • Onset Timing: The finding that many AEs occur early (median 37 days) suggests that intensive monitoring and patient education should be prioritized during the first months of therapy [1].

This FAERS data provides valuable post-marketing surveillance evidence. However, as a spontaneous reporting system, it cannot establish causal relationships, and the findings should be considered hypothesis-generating.

References

Tivozanib cost-effectiveness other renal cell carcinoma treatments

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy and Safety Comparison

The table below summarizes key efficacy and safety data for Tivozanib and other common RCC treatments, primarily from phase III clinical trials.

Treatment Study / Context PFS (Median) OS (Median) ORR Key Safety and Tolerability Findings
This compound (monotherapy) TIVO-1 (1st line vs. Sorafenib) [1] 11.9 months 28.8 months 33.1% Superior safety profile vs. sorafenib; common AEs: hypertension, diarrhea, fatigue, nausea [1].
This compound (monotherapy) TIVO-3 (3rd/4th line vs. Sorafenib) [1] 5.6 months Not Reached 18% Durable activity post-ICI; favorable toxicity profile allows for prolonged dosing [2] [3] [1].
This compound (monotherapy) TiNivo-2 (2nd line post ICI+TKI) [2] 7.43 months Data Immature 22% Well-tolerated in a contemporary treatment sequence [2].
This compound (monotherapy) TiNivo-2 (2nd line post Ipilimumab/Nivolumab) [2] 9.20 months Data Immature 32.4% Active after dual immunotherapy [2].
Sunitinib (monotherapy) COMPARZ (1st line vs. Pazopanib) [4] [5] 9.5 months 29.1 months 25% Higher incidence of fatigue, hand-foot syndrome, thrombocytopenia, and stomatitis vs. pazopanib [4] [5].
Pazopanib (monotherapy) COMPARZ (1st line vs. Sunitinib) [4] [5] 10.5 months 28.9 months 31% Non-inferior efficacy to sunitinib; better health-related quality of life scores in multiple domains [4] [5].
Sorafenib (monotherapy) TIVO-1 (1st line, control arm) [1] 9.1 months 29.3 months 23.3% Used as a comparator in TIVO trials; more off-target toxicities than this compound [1].

Key Clinical Trial Protocols and Methodologies

Understanding the design of pivotal trials is crucial for interpreting the data.

  • TIVO-1 (NCT01030783): An open-label, randomized, phase III trial comparing this compound to Sorafenib as initial targeted therapy for advanced RCC [1].

    • Population: 517 patients with metastatic clear cell RCC who had undergone prior nephrectomy and had received one or fewer prior systemic therapies (excluding prior VEGF-targeted therapy) [1].
    • Intervention: this compound (1.5 mg once daily, 3 weeks on/1 week off) vs. Sorafenib (400 mg twice daily, continuously) [1].
    • Primary Endpoint: Progression-free survival (PFS) assessed by an independent radiology review [1].
  • TIVO-3 (NCT02627963): An open-label, randomized, phase III trial evaluating this compound in heavily pre-treated patients [3] [1].

    • Population: 350 patients with metastatic clear cell RCC who had failed at least two prior systemic regimens (including a VEGFR TKI) [1].
    • Intervention: this compound (same schedule as TIVO-1) vs. Sorafenib (same schedule as TIVO-1) [1].
    • Primary Endpoint: PFS [1].
  • COMPARZ (NCT00720941): An open-label, randomized, phase III non-inferiority trial directly comparing first-line Pazopanib and Sunitinib [4] [5].

    • Population: 1,110 treatment-naïve patients with metastatic clear cell RCC [5].
    • Intervention: Pazopanib (800 mg once daily) vs. Sunitinib (50 mg once daily, 4 weeks on/2 weeks off) [5].
    • Primary Endpoint: PFS [5].

This compound's Mechanism of Action and Positioning

This compound is a potent and highly selective VEGFR-1, -2, and -3 tyrosine kinase inhibitor with a long half-life (~4 days), allowing for a 3-weeks-on/1-week-off dosing schedule [1]. Its key differentiator is its minimal off-target activity, which is believed to contribute to its improved tolerability and lower rates of dose reductions compared to older, less selective TKIs [1].

The following diagram illustrates its position in the RCC treatment landscape, particularly after immunotherapy.

Start First-Line Therapy ICI_TKI ICI + TKI Combination Start->ICI_TKI ICI_ICI Ipilimumab + Nivolumab Start->ICI_ICI Prog1 Disease Progression ICI_TKI->Prog1 ICI_ICI->Prog1 This compound This compound (Monotherapy) Prog1->this compound 2nd/3rd Line Prog2 Disease Progression This compound->Prog2 Other Other Later-Line Options Prog2->Other

Insights on Cost-Effectiveness

While direct cost data for this compound is unavailable in the search results, I found relevant economic analyses for other agents:

  • Pazopanib vs. Sunitinib: A US healthcare perspective analysis concluded that Pazopanib was a cost-effective option compared to Sunitinib, primarily due to better quality-of-life outcomes and lower management costs for adverse events [4]. A UK analysis similarly found Pazopanib to be cost-effective, with a high probability of being the preferred option at common willingness-to-pay thresholds [5].
  • This compound Assessment: The UK's NICE committee raised concerns about the generalizability of TIVO-1 survival data and the uncertainty in the cost-effectiveness evidence for this compound compared to Sunitinib and Pazopanib, which impacted reimbursement recommendations [6].

Interpretation Guide for Professionals

For researchers and drug developers, the data suggests:

  • This compound's Niche: Its high selectivity and favorable tolerability profile make it a strong candidate for sequential therapy, especially in patients who require prolonged VEGF pathway inhibition after failing prior therapies, including immunotherapies [2] [1].
  • Combination Strategy: The TiNivo-2 trial demonstrated that adding nivolumab to a reduced dose of this compound did not improve efficacy but increased toxicity, indicating that monotherapy is the preferred approach in the post-ICI setting [2] [3].
  • Economic Value: The cost-effectiveness of a drug is not solely determined by its price but also by reducing costs associated with adverse event management and improving a patient's ability to remain on effective treatment. This compound's safety profile could contribute positively to its economic value, though formal analyses are needed [4] [5].

References

Tivozanib quality of life outcomes patient-reported measures

Author: Smolecule Technical Support Team. Date: February 2026

Patient-Reported Outcomes (PROs) from the TiNivo-2 Trial

The following table consolidates the PRO data from the TiNivo-2 study, which evaluated patients with advanced RCC whose disease had progressed after prior immune checkpoint inhibitor (ICI) therapy [1] [2] [3].

Metric Tivozanib Monotherapy This compound + Nivolumab Key Findings & Comparison
PRO Instrument (Generic) EORTC QLQ-C30 & FKSI-DRS [1] [2] EORTC QLQ-C30 & FKSI-DRS [1] [2] No significant difference in QOL between treatment arms [1] [2] [3].
PRO Instrument (Symptoms) FKSI-DRS (9-item) [4] FKSI-DRS (9-item) [4] Monotherapy maintained symptom control comparable to the combination [1] [4].
Mean Score Change (Baseline to 24 weeks) Stable [1] [2] [4] Stable [1] [2] [4] Both arms preserved mean QOL scores from baseline through 24 weeks of treatment [1] [4].
Patients with Improved QOL 22.9% (FKSI-DRS) [2] 28.2% (FKSI-DRS) [2] Numerically similar proportion of patients reported improvement [2].
Patients with Stable QOL 53.5% (FKSI-DRS) [2] 47.2% (FKSI-DRS) [2] A majority of patients in both arms experienced stable QOL [2].
Patients with Deteriorated QOL 23.6% (FKSI-DRS) [2] 24.6% (FKSI-DRS) [2] A comparable minority experienced a decline in QOL [2].
Impact of Treatment Line (2L vs 3L) Better outcomes in 2L setting [1] [4] Information not detailed in sources With monotherapy, a greater proportion of 2L patients had improved QOL vs. 3L patients (27.5% vs 15.1% on FKSI-DRS) [1].

Experimental Protocols and Methodologies

For your reference, here are the detailed methodologies used to generate the PRO data in the TiNivo-2 trial [1] [2] [4]:

  • Study Design: Phase 3, randomized, controlled trial (NCT04987203).
  • Patient Population: Adults with advanced or metastatic clear cell RCC who had disease progression after at least one prior ICI-based therapy. Patients had to have an ECOG performance status of 0 or 1 [4].
  • Interventions:
    • Combination Arm: this compound 0.89 mg orally daily (3 weeks on/1 week off) plus Nivolumab intravenous infusion on specified days of each cycle [4].
    • Monotherapy Arm: this compound 1.34 mg orally daily (3 weeks on/1 week off) [4].
  • PRO Assessment Schedule: Questionnaires (FKSI-DRS and EORTC QLQ-C30) were administered at baseline, on day 1 of every treatment cycle, and at the end of treatment [1] [2]. The analysis included patients with a baseline and at least one follow-up assessment.
  • Data Analysis: Descriptive statistics were used to show the number and percentage of patients whose QOL was classified as improved, stable, or deteriorated. PRO completion rates were high, exceeding 90% at baseline and remaining above 50% at 24 weeks [2] [4].

This compound's Mechanism of Action

To contextualize its safety and QOL profile, this compound is a potent and selective inhibitor of vascular endothelial growth factor receptor (VEGFR) kinase [5]. Its high selectivity is thought to contribute to its manageable side-effect profile. The diagram below illustrates its primary mechanism of action.

G VHL VHL Gene Inactivation HIF HIF-α Accumulation VHL->HIF VEGF VEGF Production ↑ HIF->VEGF Angio Angiogenesis & Tumor Growth VEGF->Angio Tivo This compound VEGFR VEGFR Blockade Tivo->VEGFR  Selectively  Inhibits Inhibit Inhibits Signaling VEGFR->Inhibit Inhibit->Angio  Suppresses

Key Interpretation for Professionals

  • Monotherapy as a Viable Option: The PRO data from TiNivo-2 demonstrate that this compound monotherapy preserves quality of life in the post-ICI setting. Given that the combination with Nivolumab did not show superior efficacy [1], these QOL findings support this compound monotherapy as a valid treatment option, particularly for patients where maintaining quality of life is a primary concern [2].
  • Consider Earlier Use: The trend toward better QOL outcomes when this compound is used in the second-line (as opposed to third-line) setting suggests that earlier intervention may yield greater patient benefit [1] [4]. This can inform sequencing strategies in clinical practice.
  • Safety and Tolerability Profile: The ability to maintain QOL is consistent with this compound's known safety profile. Common adverse events include fatigue, diarrhea, nausea, hypertension, decreased appetite, and dysphonia [6]. Its selective targeting may result in fewer off-target side effects, which is a key consideration when comparing it to other TKIs [5].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

454.1043974 g/mol

Monoisotopic Mass

454.1043974 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Melting Point

220-233

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

172030934T

Drug Indication

Tivozanib is approved in the USA for the treatment of relapsed or refractory renal cell carcinoma in adult patients who have undergone two or more systemic therapies. In the UK and other countries, is indicated as first line therapy of adults with advanced renal cell carcinoma (RCC) and VEGFR and mTOR pathway inhibitor-naïve patients after disease progression following one previous treatment with cytokine therapy for advanced disease.
Fotivda is indicated for the first line treatment of adult patients with advanced renal cell carcinoma (RCC) and for adult patients who are VEGFR and mTOR pathway inhibitor-naïve following disease progression after one prior treatment with cytokine therapy for advanced RCC. , , Treatment of advanced renal cell carcinoma. ,

Livertox Summary

Tivozanib is a small molecule multi-kinase inhibitor that is used in the treatment of relapsed or refractory renal cell carcinoma. Tivozanib is associated with transient and usually mild elevations in serum aminotransferase during therapy and but has not been linked instances of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

Pharmacology

Tivozanib is an orally bioavailable inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2 and 3 with potential antiangiogenic and antineoplastic activities. Tivozanib binds to and inhibits VEGFRs 1, 2 and 3, which may result in the inhibition of endothelial cell migration and proliferation, inhibition of tumor angiogenesis and tumor cell death. VEGFR tyrosine kinases, frequently overexpressed by a variety of tumor cell types, play a key role in angiogenesis.

ATC Code

L01XE
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE34 - Tivozani

Mechanism of Action

The VHL mutation-HIF upregulation-VEGF transcription is the main pathway implicated in the growth of renal cell carcinoma. Vascular endothelial growth factor receptors (VEGFR receptors) are important targets for tyrosine kinase inhibitors, which halt the growth of tumours. Tivozanib is a tyrosine kinase inhibitor that exerts its actions by inhibiting the phosphorylation of vascular endothelial growth factor receptor (VEGFR)-1, VEGFR-2 and VEGFR-3 and inhibits other kinases such as c-kit and platelet derived growth factor beta (PDGFR β). The above actions inhibit tumour growth and progression, treating renal cell carcinoma.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
VEGFR family
VEGFR1 (FLT1) [HSA:2321] [KO:K05096]

Other CAS

475108-18-0

Absorption Distribution and Excretion

The median Tmax of tivozanib is 10 hours, however, can range from 3 to 24 hours. A pharmacokinetic study in 8 healthy subjects revealed a Cmax and AUC for radiolabeled tivozanib of 12.1 ± 5.67 ng/mL and 1084 ± 417.0 ng·h/mL, respectively. Steady-state tivozanib concentrations are achieved at concentrations 6-7 times higher the normal dose.
Tivozanib is primarily excreted in the feces. After oral ingestion of a radiolabeled 1.34 mg dose of tivozanib in healthy volunteers, 79% of the administered dose was found in the feces (with 26% unchanged) and 12% was found in the urine solely as metabolites.
Tivozanib has an apparent volume of distribution (V/F) of 123 L.
The apparent clearance (CL/F) of tivozanib is approximately 0.75 L/h.

Metabolism Metabolites

Tivozanib is primarily metabolized by CYP3A4. After oral ingestion of a radiolabeled 1.34 mg dose of tivozanib in healthy volunteers, unchanged tivozanib accounted for 90% of the radioactive drug detected in serum.

Wikipedia

Tivozanib
Fedotozine

Biological Half Life

The half-life of tivozanib is about 111 hours according to prescribing information. Information from clinical studies reveals a half-life of 4-5 days.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Last modified: 08-15-2023
1: Mehta A, Sonpavde G, Escudier B. Tivozanib for the treatment of renal cell carcinoma: results and implications of the TIVO-1 trial. Future Oncol. 2014 Aug;10(11):1819-26. doi: 10.2217/fon.14.120. PubMed PMID: 25325825.
2: Laguna MP. Re: Tivozanib versus Sorafenib as Initial Targeted Therapy for Patients with Metastatic Renal Cell Carcinoma: Results from a Phase III Trial. J Urol. 2014 Oct;192(4):1079. doi: 10.1016/j.juro.2014.07.054. Epub 2014 Jul 18. PubMed PMID: 25304551.
3: Yang D, Kathawala RJ, Chufan EE, Patel A, Ambudkar SV, Chen ZS, Chen X. Tivozanib reverses multidrug resistance mediated by ABCB1 (P-glycoprotein) and ABCG2 (BCRP). Future Oncol. 2014 Aug;10(11):1827-41. doi: 10.2217/fon.13.253. Epub 2013 Dec 3. PubMed PMID: 24295377.
4: Motzer RJ, Nosov D, Eisen T, Bondarenko I, Lesovoy V, Lipatov O, Tomczak P, Lyulko O, Alyasova A, Harza M, Kogan M, Alekseev BY, Sternberg CN, Szczylik C, Cella D, Ivanescu C, Krivoshik A, Strahs A, Esteves B, Berkenblit A, Hutson TE. Tivozanib versus sorafenib as initial targeted therapy for patients with metastatic renal cell carcinoma: results from a phase III trial. J Clin Oncol. 2013 Oct 20;31(30):3791-9. doi: 10.1200/JCO.2012.47.4940. Epub 2013 Sep 9. PubMed PMID: 24019545.
5: Garnick MB. Preserving the sanctity of overall survival for drugs approved on the basis of progression-free survival: tivozanib as a case study. J Clin Oncol. 2013 Oct 20;31(30):3746-8. doi: 10.1200/JCO.2013.51.4869. Epub 2013 Sep 9. Erratum in: J Clin Oncol. 2013 Dec 1;31(34):4383. PubMed PMID: 24019543.
6: Mayer EL, Scheulen ME, Beckman J, Richly H, Duarte A, Cotreau MM, Strahs AL, Agarwal S, Steelman L, Winer EP, Dickler MN. A Phase I dose-escalation study of the VEGFR inhibitor tivozanib hydrochloride with weekly paclitaxel in metastatic breast cancer. Breast Cancer Res Treat. 2013 Jul;140(2):331-9. doi: 10.1007/s10549-013-2632-9. Epub 2013 Jul 19. PubMed PMID: 23868188.
7: Cowey CL. Profile of tivozanib and its potential for the treatment of advanced renal cell carcinoma. Drug Des Devel Ther. 2013 Jun 21;7:519-27. doi: 10.2147/DDDT.S31442. Print 2013. Review. PubMed PMID: 23818763; PubMed Central PMCID: PMC3693745.
8: Hepgur M, Sadeghi S, Dorff TB, Quinn DI. Tivozanib in the treatment of renal cell carcinoma. Biologics. 2013;7:139-48. doi: 10.2147/BTT.S32958. Epub 2013 Jun 11. PubMed PMID: 23788831; PubMed Central PMCID: PMC3684142.
9: Wong HH, Eisen T. Tivozanib for the treatment of metastatic renal cancer. Expert Rev Anticancer Ther. 2013 Jun;13(6):649-60. doi: 10.1586/era.13.40. Review. PubMed PMID: 23773100.
10: Fishman MN, Srinivas S, Hauke RJ, Amato RJ, Esteves B, Cotreau MM, Strahs AL, Slichenmyer WJ, Bhargava P, Kabbinavar FF. Phase Ib study of tivozanib (AV-951) in combination with temsirolimus in patients with renal cell carcinoma. Eur J Cancer. 2013 Sep;49(13):2841-50. doi: 10.1016/j.ejca.2013.04.019. Epub 2013 May 28. PubMed PMID: 23726267.
11: Berge EM, Bowles DW, Flaig TW, Lam ET, Jimeno A. Tivozanib: practical implications for renal cell carcinoma and other solid tumors. Drugs Today (Barc). 2013 May;49(5):303-15. doi: 10.1358/dot.2013.49.5.1960218. Review. PubMed PMID: 23724410.
12: Kang S, Roh YJ, Kim IB. Antiangiogenic effects of tivozanib, an oral VEGF receptor tyrosine kinase inhibitor, on experimental choroidal neovascularization in mice. Exp Eye Res. 2013 Jul;112:125-33. doi: 10.1016/j.exer.2013.05.006. Epub 2013 May 20. PubMed PMID: 23701975.
13: Niwakawa M, Yamaguchi R, Onozawa Y, Yasui H, Taku K, Naito T, Akinaga S, Boku N, Yamamoto N. Phase I study of highly selective inhibitor of VEGFR tyrosine kinase, tivozanib, in Japanese patients with solid tumors. Cancer Sci. 2013 Aug;104(8):1039-44. doi: 10.1111/cas.12197. Epub 2013 Jun 21. PubMed PMID: 23679664.
14: Wolpin BM, Ng K, Zhu AX, Abrams T, Enzinger PC, McCleary NJ, Schrag D, Kwak EL, Allen JN, Bhargava P, Chan JA, Goessling W, Blaszkowsky LS, Supko JG, Elliot M, Sato K, Regan E, Meyerhardt JA, Fuchs CS. Multicenter phase II study of tivozanib (AV-951) and everolimus (RAD001) for patients with refractory, metastatic colorectal cancer. Oncologist. 2013;18(4):377-8. doi: 10.1634/theoncologist.2012-0378. Epub 2013 Apr 11. PubMed PMID: 23580238; PubMed Central PMCID: PMC3639523.
15: Figlin R. Tivozanib in renal cell carcinoma. Clin Adv Hematol Oncol. 2013 Jan;11(1):43-5. PubMed PMID: 23416862.
16: Haberkorn BC, Eskens FA. Structure, development, preclinical and clinical efficacy of tivozanib (KRN-951, AV-951). Future Oncol. 2013 Jan;9(1):13-20. doi: 10.2217/fon.12.167. Review. PubMed PMID: 23252559.
17: Taneja SS. Re: Antitumor activity and safety of tivozanib (AV-951) in a phase II randomized discontinuation trial in patients with renal cell carcinoma. J Urol. 2012 Dec;188(6):2149-50. doi: 10.1016/j.juro.2012.08.170. Epub 2012 Oct 18. PubMed PMID: 23141221.
18: Pal SK, Bergerot PG, Figlin RA. Tivozanib: current status and future directions in the treatment of solid tumors. Expert Opin Investig Drugs. 2012 Dec;21(12):1851-9. doi: 10.1517/13543784.2012.733695. Epub 2012 Sep 26. Review. PubMed PMID: 23013465; PubMed Central PMCID: PMC3934561.
19: Nosov DA, Esteves B, Lipatov ON, Lyulko AA, Anischenko AA, Chacko RT, Doval DC, Strahs A, Slichenmyer WJ, Bhargava P. Antitumor activity and safety of tivozanib (AV-951) in a phase II randomized discontinuation trial in patients with renal cell carcinoma. J Clin Oncol. 2012 May 10;30(14):1678-85. doi: 10.1200/JCO.2011.35.3524. Epub 2012 Apr 9. PubMed PMID: 22493422.
20: Gupta S, Fishman M. Progress and contrasts of the development of tivozanib for therapy of kidney cancer. Expert Opin Pharmacother. 2011 Dec;12(18):2915-22. doi: 10.1517/14656566.2011.636032. Review. Erratum in: Expert Opin Pharmacother. 2012 Feb;13(2):291. PubMed PMID: 22098229.

Explore Compound Types